(1R,2S)-VU0155041
描述
Structure
3D Structure
属性
IUPAC Name |
(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUYYFJVFSVCA-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (1R,2S)-VU0155041
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR). This document provides a comprehensive overview of its mechanism of action, detailing its interaction with the mGluR4 receptor, the subsequent intracellular signaling cascades, and its pharmacological effects. Quantitative data from key studies are summarized, and detailed experimental protocols for the characterization of this and similar compounds are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular pharmacology of this compound.
Introduction to this compound and its Molecular Target
This compound is the cis-regioisomer of VU0155041 and has been identified as a potent, selective positive allosteric modulator of the mGluR4 receptor.[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3][4] This allosteric modulation offers a sophisticated approach to therapeutic intervention, as it preserves the spatial and temporal patterns of endogenous receptor activation. The mGluR4 receptor, a member of the Group III metabotropic glutamate receptors, is a key regulator of synaptic transmission and neuronal excitability, making it a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.[3]
Core Mechanism of Action
The primary mechanism of action of this compound is the positive allosteric modulation of the mGluR4 receptor. It binds to a site on the receptor that is topographically distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The (1R,2S) and (1S,2R) enantiomers of VU0155041 have been found to be equipotent.
The potentiation of the glutamate signal by this compound leads to a more robust activation of the downstream signaling pathways associated with mGluR4.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Species | Value (nM) | Assay Type | Reference |
| EC50 | Human mGluR4 | 798 | Calcium Mobilization | |
| EC50 | Rat mGluR4 | 693 | Calcium Mobilization | |
| EC50 (as VU0155041) | Human mGluR4 | 740 | Calcium Mobilization |
Table 1: Potency of this compound at mGluR4 Receptors.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | Fold Shift | 6.7 | Calcium Mobilization | |
| (1S,2R)-VU0155041 | Fold Shift | 8.6 | Calcium Mobilization |
Table 2: Efficacy of VU0155041 Enantiomers in Potentiating Glutamate Response.
Signaling Pathways
The mGluR4 receptor is canonically coupled to the Gi/o family of G-proteins. Activation of mGluR4 by glutamate, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the G-protein into its Gαi/o and Gβγ subunits also leads to the modulation of various downstream effectors, including ion channels.
Experimental Protocols
The characterization of mGluR4 PAMs like this compound typically involves cell-based functional assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay in Engineered Cells
This assay is commonly used to screen for and characterize mGluR4 modulators in a high-throughput format. Since mGluR4 is Gi/o-coupled and does not directly signal through calcium mobilization, cells are co-transfected with a promiscuous G-protein, such as Gqi5, which links the receptor to the phospholipase C pathway and subsequent calcium release.
Objective: To determine the potency (EC50) and efficacy of a test compound as a PAM of mGluR4.
Materials:
-
CHO or HEK293 cells stably co-expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gqi5).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or BTC-AM).
-
Glutamate (orthosteric agonist).
-
Test compound (this compound).
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the engineered cells in 96- or 384-well black-walled, clear-bottom microplates at a suitable density and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and a fixed, sub-maximal (EC20) concentration of glutamate in assay buffer.
-
Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading. c. Add the test compound to the wells and incubate for a predefined period (e.g., 2.5 minutes). d. Add the EC20 concentration of glutamate to the wells and immediately begin kinetic fluorescence readings for 60-120 seconds.
-
Data Analysis: a. Calculate the change in fluorescence intensity from baseline. b. Plot the response against the log concentration of the test compound. c. Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
cAMP Inhibition Assay
This assay directly measures the functional consequence of Gi/o coupling.
Objective: To quantify the inhibition of adenylyl cyclase activity by mGluR4 activation in the presence of a PAM.
Materials:
-
Cells expressing mGluR4 (e.g., CHO-mGluR4).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and glutamate.
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay).
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Assay: a. Pre-incubate cells with the test compound for a specified time. b. Add glutamate and a fixed concentration of forskolin to stimulate cAMP production. c. Incubate for a defined period (e.g., 15 minutes). d. Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: a. Determine the percent inhibition of forskolin-stimulated cAMP production at each concentration of the test compound in the presence of glutamate. b. Calculate the IC50 value from the concentration-response curve.
Selectivity Profile
This compound exhibits high selectivity for the mGluR4 receptor over other mGluR subtypes and does not affect NMDA receptor currents. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects.
Conclusion
This compound is a well-characterized positive allosteric modulator of the mGluR4 receptor. Its mechanism of action involves enhancing the receptor's response to endogenous glutamate, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this and other mGluR4 PAMs. The high potency and selectivity of this compound underscore its potential as a valuable tool for neuroscience research and as a lead compound for the development of novel therapeutics for disorders such as Parkinson's disease.
References
- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
(1R,2S)-VU0155041: A Technical Guide to its Function as a Metabotropic Glutamate Receptor 4 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-VU0155041 is a potent and selective partial agonist of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] As a member of the Group III mGluRs, mGluR4 is a key regulator of synaptic transmission and has emerged as a promising therapeutic target for neurological disorders, most notably Parkinson's disease.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its activity.
This compound also acts as a positive allosteric modulator (PAM), enhancing the receptor's response to the endogenous ligand, glutamate. This dual activity as a partial agonist and PAM makes it a valuable tool compound for studying mGluR4 function and a lead candidate for drug development.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound at human and rat mGluR4 receptors. Data is compiled from functional assays assessing the compound's ability to modulate receptor activity.
Table 1: In Vitro Potency of this compound at mGluR4
| Species | Assay Type | Parameter | Value (nM) |
| Human | Thallium Flux | EC50 | 798 ± 58 |
| Rat | Thallium Flux | EC50 | 693 ± 140 |
| - | - | EC50 | 2350 |
Table 2: In Vitro Efficacy and Stereoisomer Activity of VU0155041 Analogs
| Compound | Potency (µM) | Efficacy (Fold Shift) |
| This compound | 1.1 | 6.7 |
| (1S,2R)-VU0155041 | 1.1 | 8.6 |
Signaling Pathways
Activation of mGluR4, a Gi/o-coupled receptor, primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway is central to the receptor's modulatory effects on neurotransmission. The signaling cascade is initiated by the binding of an agonist, which triggers a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The activated G-protein then inhibits adenylyl cyclase activity.
Caption: Canonical Gi/o signaling pathway of the mGluR4 receptor.
Experimental Protocols
The characterization of this compound as an mGluR4 partial agonist involves several key in vitro functional assays. These assays are designed to measure the compound's ability to activate the receptor and modulate its downstream signaling pathways.
Thallium Flux Assay
This assay is a robust method for measuring the activity of Gi/o-coupled receptors that are co-expressed with G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of mGluR4 leads to the opening of GIRK channels, allowing an influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably co-expressing human or rat mGluR4 and GIRK channels.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Thallium-sensitive dye (e.g., FluxOR™) prepared in assay buffer.
-
Stimulus Buffer: Assay buffer containing a sub-maximal (EC20) concentration of glutamate and varying concentrations of this compound.
-
Thallium Solution: Assay buffer containing thallium sulfate.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the dye loading solution for 1 hour at room temperature in the dark.
-
Compound Addition: Add the stimulus buffer containing different concentrations of this compound to the cells.
-
Thallium Addition and Signal Detection: Place the plate in the fluorescence kinetic plate reader. Initiate reading to establish a baseline fluorescence. Inject the thallium solution and continue to monitor the fluorescence signal over time. The rate of fluorescence increase corresponds to the level of channel activation.
-
Data Analysis: Determine the EC50 value by plotting the rate of thallium flux against the concentration of this compound and fitting the data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay directly measures the functional consequence of mGluR4 activation on its primary signaling pathway. As a Gi/o-coupled receptor, mGluR4 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing human or rat mGluR4.
-
Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
384-well assay plates.
-
Luminescence or fluorescence plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells into 384-well plates and incubate to allow for adherence.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to the wells to induce cAMP production. The inhibitory effect of the mGluR4 agonist will be measured against this stimulated level.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format as per the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound. Determine the IC50 value from the concentration-response curve.
Calcium Mobilization Assay
While mGluR4 is primarily Gi/o-coupled, it can be engineered to signal through the Gq pathway by co-expression of a promiscuous G-protein, such as Gα16 or a chimeric Gqi/o. This allows for the measurement of receptor activation via intracellular calcium mobilization, a high-throughput friendly readout.
Materials:
-
HEK293 cells co-expressing the mGluR4 receptor and a promiscuous G-protein (e.g., Gα16).
-
Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid (to prevent dye leakage), pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist solution containing varying concentrations of this compound.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells in 384-well plates and incubate overnight.
-
Dye Loading: Incubate cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add the agonist solution and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.
Experimental Workflow
The characterization of a novel compound like this compound follows a logical progression from initial screening to detailed pharmacological profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R,2S)-VU0155041: A Technical Guide to its Pharmacology and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system and plays a crucial role in regulating synaptic transmission. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Due to its role in modulating glutamate signaling, mGluR4 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacology and selectivity profile of this compound, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental assessment.
Core Pharmacology
This compound is the cis-regioisomer of VU0155041 and has been identified as a more effective and potent modulator of mGluR4 compared to its trans-isomer.[1] It acts as a partial agonist on its own and as a positive allosteric modulator by enhancing the receptor's response to the endogenous agonist, glutamate.[1] This allosteric modulation is achieved by binding to a site on the receptor distinct from the glutamate binding site.[1]
Quantitative Potency and Efficacy
The potency and efficacy of this compound have been characterized across various in vitro assays, demonstrating its activity at both human and rat mGluR4.
| Parameter | Species | Receptor | Assay Type | Value | Reference |
| EC50 | Human | mGluR4 | - | 798 ± 58 nM | [1] |
| EC50 | Rat | mGluR4 | - | 693 ± 140 nM | [1] |
| EC50 | - | mGluR4 | Partial Agonist Activity | 2.35 µM |
Table 1: In Vitro Potency and Efficacy of this compound
Selectivity Profile
A critical aspect of drug development is the selectivity of a compound for its intended target. This compound has been profiled against a wide range of receptors and channels to determine its specificity for mGluR4.
| Target Class | Specific Targets | Activity | Reference |
| mGluR Subtypes | mGluR1, mGluR2, mGluR3, mGluR5, mGluR6, mGluR7, mGluR8 | No significant activity | |
| Ion Channels | NMDA Receptor | No effect on receptor currents | |
| Other GPCRs, Kinases, etc. | Panel of 67 different targets | Selective for mGluR4 |
Table 2: Selectivity Profile of this compound
Signaling Pathway
As a Group III mGluR, mGluR4 primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like glutamate, which is potentiated by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ subunits can also modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels.
Experimental Protocols
The characterization of this compound relies on a suite of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.
In Vitro Functional Assay: Thallium Flux
The thallium flux assay is a fluorescence-based method to measure the activity of potassium channels that are modulated by G-protein activation downstream of mGluR4.
Objective: To determine the potency and efficacy of this compound as a PAM of mGluR4.
Materials:
-
Cells stably expressing mGluR4 and a G-protein-activated inwardly rectifying potassium (GIRK) channel.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (Chloride-free).
-
Stimulus buffer containing thallium sulfate and potassium sulfate.
-
This compound and glutamate solutions.
-
384-well microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into 384-well microplates and incubate overnight.
-
Dye Loading: Remove culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: Add varying concentrations of this compound, followed by a sub-maximal (EC20) concentration of glutamate.
-
Thallium Flux Measurement: Place the plate in the fluorescence imaging plate reader. Add the thallium/potassium stimulus buffer to initiate ion flux.
-
Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the mGluR4-mediated channel activation.
-
Data Analysis: Plot the rate of thallium flux against the concentration of this compound to determine the EC50 value.
In Vitro Functional Assay: cAMP Measurement
This assay directly measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Objective: To confirm the Gi/o-coupling of mGluR4 and the modulatory effect of this compound.
Materials:
-
Cells stably expressing mGluR4.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
This compound and glutamate solutions.
-
384-well microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells into 384-well microplates and incubate overnight.
-
Compound Pre-incubation: Pre-incubate cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of glutamate and forskolin to stimulate adenylyl cyclase and subsequent cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., fluorescence, luminescence) which is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the signal against the concentration of this compound to determine its inhibitory effect on forskolin-stimulated cAMP production and calculate the IC50 value.
In Vivo Models of Parkinson's Disease
This compound has shown efficacy in rodent models of Parkinson's disease, suggesting its potential as a therapeutic agent.
1. Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of this compound to reverse motor deficits induced by dopamine D2 receptor antagonism.
Procedure:
-
Animal Model: Administer haloperidol (a D2 receptor antagonist) to rats to induce catalepsy, a state of motor immobility.
-
Drug Administration: Administer this compound via intracerebroventricular (i.c.v.) injection.
-
Behavioral Assessment: Measure the duration of catalepsy at various time points post-drug administration using the bar test. A reduction in the time the rat remains on the bar indicates an anti-cataleptic effect.
2. Reserpine-Induced Akinesia in Rats
Objective: To evaluate the effect of this compound on motor deficits caused by dopamine depletion.
Procedure:
-
Animal Model: Administer reserpine to rats, which depletes monoamines, including dopamine, leading to akinesia (paucity of spontaneous movement).
-
Drug Administration: Administer this compound (i.c.v.).
-
Behavioral Assessment: Measure locomotor activity in an open field test. An increase in movement compared to vehicle-treated, reserpinized rats indicates a reversal of akinesia.
Conclusion
This compound is a well-characterized and selective mGluR4 positive allosteric modulator with demonstrated in vitro potency and in vivo efficacy in preclinical models of Parkinson's disease. Its specific pharmacological profile makes it a valuable tool for investigating the therapeutic potential of mGluR4 modulation in a variety of CNS disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug development.
References
(1R,2S)-VU0155041 structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of (1R,2S)-VU0155041, a Positive Allosteric Modulator of mGluR4
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for the treatment of central nervous system (CNS) disorders, particularly Parkinson's disease.[1][2] Unlike orthosteric ligands that bind to the highly conserved endogenous glutamate binding site, positive allosteric modulators (PAMs) bind to a distinct, topographically less conserved allosteric site.[1] This offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity, as PAMs typically enhance the effects of the endogenous agonist glutamate without direct receptor activation.[1][3]
This compound is a potent, selective, and well-characterized PAM of mGluR4 that has demonstrated efficacy in preclinical rodent models of Parkinson's disease. This technical guide provides a detailed overview of the structure-activity relationship (SAR) for the VU0155041 scaffold, details key experimental methodologies used in its characterization, and illustrates relevant biological and experimental pathways.
Core Scaffold and Stereochemical Requirements
The chemical structure of VU0155041 is cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid. Initial studies quickly established that the stereochemistry of the cyclohexyl ring is a critical determinant of activity. The cis isomers were found to be significantly more active than the corresponding trans isomers, which are largely inactive (potency > 10 μM). Subsequent chiral separation of the active cis-regioisomer revealed that the two enantiomers, this compound and (1S,2R)-VU0155041, are equipotent.
Structure-Activity Relationship (SAR) Analysis
The SAR for the VU0155041 series has been explored through systematic modifications at two primary positions: the phenyl amide moiety and the cyclohexyl carboxylate group.
Modifications of the Phenyl Amide Moiety
The nature of the substituent on the amide nitrogen is crucial for potency. The initial high-throughput screening hit featured a 3,5-dichlorophenyl group, which remains one of the most potent substitutions. Exploration of this region revealed a very constrained or "shallow" SAR, a common feature for many allosteric modulators.
| Compound/Analog | R Group (Substitution on Phenyl Amide) | Potency (EC₅₀) | Efficacy (% GluMax) | Reference |
| VU0155041 (2) | 3,5-Dichlorophenyl | 740 nM | 127% | |
| 4e | 3-Chloro-5-fluorophenyl | 2.0 μM | 138% | |
| 4h | Unsubstituted Phenyl | > 10 μM | 39% | |
| 4i | Benzyl | Inactive | - | |
| 4j | 1,3-Dimethyl-1H-1,2,4-triazol-5-yl | Inactive | - | |
| 4k | 2-Pyridyl | Inactive | - | |
| 4l | Morpholino | Inactive | - | |
| 4m | Cyclohexyl | Inactive | - | |
| 4n | Cyclobutyl | Inactive | - |
Table 1: SAR summary for modifications to the phenyl amide moiety of the VU0155041 scaffold.
Key findings from this analysis include:
-
Halogen Substitution: Dihalogenation on the phenyl ring at the 3 and 5 positions is highly favorable. Replacing one chlorine with fluorine (3-chloro-5-fluoro) retains significant activity.
-
Aromaticity and Heterocycles: Replacing the phenyl ring with other groups, including benzyl, pyridyl, or triazolyl, leads to a complete loss of activity.
-
Non-Aromatic Replacements: Saturated cyclic (cyclohexyl, cyclobutyl) and heterocyclic (morpholino) replacements are not tolerated.
-
Steric and Electronic Effects: The data suggest a specific requirement for an aromatic ring with electron-withdrawing groups at the meta positions for effective binding and modulation.
Modifications of the Cyclohexyl Carboxylate Moiety
The carboxylic acid group is another key interaction point. While this region is also sensitive to modification, some changes are tolerated.
| Compound/Analog | Modification of Carboxylate | Potency (EC₅₀) | Efficacy (% GluMax) | Reference |
| VU0155041 | Carboxylic Acid | 798 nM (human) | - | |
| 9k | Primary Carboxamide | 3.1 μM | 94% | |
| 9j Series | Piperidine-3-carboxylic acid | Inactive | - |
Table 2: SAR summary for modifications to the cyclohexyl carboxylate moiety.
Key findings from this analysis include:
-
Carboxamide Bioisostere: Replacement of the carboxylic acid with a primary carboxamide is tolerated, resulting in a compound that is equipotent with the original acid analog.
-
Ring System Alterations: Incorporating the carboxylic acid functionality into a different ring system, such as piperidine-3-carboxylic acid, was not successful and resulted in inactive compounds.
Experimental Protocols
The characterization of VU0155041 and its analogs relies on robust in vitro assays to determine potency and efficacy.
Calcium Mobilization Assay
This is a primary functional assay used to quantify the activity of mGluR4 modulators.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are stably transfected to express human mGluR4. Because mGluR4 is a Gᵢ/ₒ-coupled receptor that inhibits adenylyl cyclase, it does not typically signal through calcium mobilization. To overcome this, the cells are co-transfected with a chimeric G-protein, Gαqi5. This chimera functionally couples the Gᵢ/ₒ-linked receptor to the Gₐq signaling pathway, which activates phospholipase C and leads to a measurable increase in intracellular calcium ([Ca²⁺]ᵢ).
-
Protocol Outline:
-
Cell Plating: CHO-hmGluR4-Gαqi5 cells are plated into 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at room temperature.
-
Compound Addition: The test compound (e.g., VU0155041) is added at various concentrations.
-
Agonist Challenge: After a short incubation with the test compound, a sub-maximal (EC₂₀) concentration of glutamate is added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]ᵢ, are measured using a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The potentiation of the glutamate EC₂₀ response by the PAM is used to calculate the PAM's EC₅₀ value.
-
Radioligand Binding Assays
Binding assays are used to determine if a modulator directly competes with an orthosteric ligand or binds to a separate, allosteric site.
-
Principle: These assays measure the ability of a test compound to affect the binding of a radiolabeled ligand to the receptor. For PAMs, a key experiment is to measure their effect on the affinity (Kᴅ) and binding capacity (Bₘₐₓ) of a radiolabeled orthosteric agonist (e.g., [³H]L-AP4).
-
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells expressing mGluR4.
-
Incubation: Membranes are incubated with a fixed concentration of the radiolabeled orthosteric agonist and varying concentrations of the allosteric modulator.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Interpretation: A PAM like VU0155041 is expected to increase the affinity (decrease the Kᴅ) of the orthosteric agonist without affecting the total number of binding sites (Bₘₐₓ). It should not displace the orthosteric ligand, confirming its binding to a distinct allosteric site.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified mGluR4 signaling pathway modulated by VU0155041.
Experimental Workflow
Caption: Workflow for the mGluR4 Calcium Mobilization Functional Assay.
References
- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (1R,2S)-VU0155041: A Positive Allosteric Modulator of mGluR4
(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Its discovery has provided a valuable chemical tool for probing the therapeutic potential of mGluR4 modulation, particularly in the context of neurological disorders such as Parkinson's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel modulators of mGluR4. The rationale for targeting mGluR4 stems from its role in regulating synaptic transmission in key brain circuits. As a member of the group III metabotropic glutamate receptors, mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release, making mGluR4 an attractive target for conditions characterized by aberrant glutamatergic signaling.
Positive allosteric modulators like VU0155041 offer a nuanced approach to receptor modulation. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism provides a finer level of control over receptor activity, potentially leading to improved therapeutic windows and reduced side effects compared to traditional agonists.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward and efficient route starting from the commercially available cis-1,2-cyclohexanedicarboxylic anhydride.
Experimental Protocol: Synthesis
Step 1: Ring Opening of cis-1,2-Cyclohexanedicarboxylic Anhydride
-
To a solution of cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added 3,5-dichloroaniline (1.0 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure to yield the crude carboxylic acid-amide intermediate, which can be used in the next step without further purification.
Step 2: Resolution of Enantiomers (Optional but critical for specific stereoisomer)
-
The racemic mixture of the cis-carboxylic acid-amide can be resolved using chiral chromatography to separate the (1R,2S) and (1S,2R) enantiomers. Alternatively, resolution can be performed at a later stage.
Purification:
-
The final product, (1R,2S)-2-((3,5-dichlorophenyl)carbamoyl)cyclohexane-1-carboxylic acid (VU0155041), is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization.
Pharmacological Characterization
The pharmacological activity of this compound has been extensively characterized using a variety of in vitro assays to determine its potency, efficacy, and selectivity as an mGluR4 PAM.
Quantitative Data Summary
| Parameter | Species | Assay Type | Value | Reference |
| EC50 | Human | Calcium Mobilization | 798 nM | [1] |
| EC50 | Rat | Calcium Mobilization | 693 nM | [1] |
| EC50 | Partial Agonist Activity | 2.35 µM | [2] |
Experimental Protocols: Pharmacological Assays
1. Calcium Mobilization Assay
This assay is a common method to assess the activity of GPCRs that couple to the Gαq pathway, or as in the case of Gαi/o-coupled receptors like mGluR4, through the co-expression of a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the Gαq pathway, leading to a measurable increase in intracellular calcium.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or rat mGluR4 and a chimeric G-protein such as Gαqi5.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and assay buffer is added. A baseline fluorescence reading is taken. Test compounds, including this compound, are then added at various concentrations in the presence of an EC20 concentration of glutamate.
-
Signal Detection: Changes in intracellular calcium are monitored as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated using a four-parameter logistic equation.
2. Thallium Flux Assay
This assay is a functional, no-wash, fluorescence-based method to measure the activity of Gαi/o-coupled GPCRs that modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Cell Line: HEK293 cells co-expressing the mGluR4 and GIRK channels.
-
Plating: Cells are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound and Stimulus Addition: Test compounds are added, followed by a stimulus solution containing thallium.
-
Signal Detection: Activation of mGluR4 by a PAM and glutamate leads to the activation of GIRK channels, resulting in an influx of thallium into the cells. The binding of thallium to the dye causes an increase in fluorescence, which is measured over time.
-
Data Analysis: The rate of thallium influx is proportional to the activity of the mGluR4 receptor. EC50 values are determined from concentration-response curves.
Visualizations
mGluR4 Signaling Pathway
Caption: Canonical and alternative signaling pathways of the mGluR4 receptor.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
(1R,2S)-VU0155041: A Technical Guide to its Role in Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a member of the Group III mGlu receptors, mGlu4 is a G-protein coupled receptor (GPCR) that plays a critical role in modulating glutamate transmission.[1] Predominantly located on presynaptic terminals, mGlu4 activation typically leads to a reduction in neurotransmitter release, making it an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic signaling, such as Parkinson's disease.[1] This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, and experimental methodologies associated with this compound, offering a comprehensive resource for researchers in the field.
Mechanism of Action
This compound functions as a PAM, binding to an allosteric site on the mGlu4 receptor, a site distinct from the orthosteric binding site for the endogenous ligand, glutamate. This binding event potentiates the receptor's response to glutamate, thereby enhancing its natural signaling cascade. The primary mechanism of mGlu4 receptor signaling is through its coupling with the Gi/o class of G-proteins.[2][3] Upon activation by glutamate and potentiation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in a decrease in glutamate release from the presynaptic terminal.
While the canonical pathway involves Gi/o-mediated inhibition of adenylyl cyclase, some evidence suggests that mGlu4 receptors, particularly when modulated by PAMs, may also engage in more complex signaling. Studies have indicated potential cross-talk with Gq-coupled receptors, leading to biased signaling toward calcium-dependent pathways under certain conditions. However, direct activation of the mitogen-activated protein kinase (MAPK) pathway by mGlu4 PAMs like this compound has not been consistently observed.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Species | EC50 | Intrinsic Activity | Reference |
| Calcium Mobilization | Human | 798 ± 58 nM | Partial Agonist (~45% of max glutamate response) | |
| Calcium Mobilization | Rat | 693 ± 140 nM | Partial Agonist | |
| Thallium Flux | Human | 2.35 µM | Partial Agonist |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose Range | Effect | Reference |
| Haloperidol-induced catalepsy in rats | Intracerebroventricular (i.c.v.) | 31 - 316 nmol | Dose-dependent reversal of catalepsy | |
| Reserpine-induced akinesia in rats | Intracerebroventricular (i.c.v.) | 93 - 316 nmol | Reversal of akinesia | |
| Morphine-induced conditioned place preference in rats | Intra-nucleus accumbens | 10 - 50 µ g/0.5 µL | Facilitated extinction and inhibited reinstatement | |
| Valproic acid-induced autistic model in rats | Intra-hippocampal | 50 µ g/0.5 µl | Decreased population spike LTP |
Signaling Pathways and Experimental Workflows
Canonical mGlu4 Signaling Pathway
The primary signaling cascade initiated by the activation of the mGlu4 receptor and potentiated by this compound is depicted below.
Caption: Canonical Gi/o-coupled signaling pathway of the mGlu4 receptor.
Experimental Workflow for Characterizing mGlu4 PAMs
The following diagram illustrates a typical workflow for the discovery and characterization of a novel mGlu4 PAM like this compound.
Caption: A generalized workflow for the development of mGlu4 PAMs.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is adapted from methodologies used to assess the potency and efficacy of mGlu4 PAMs.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing the human mGlu4 receptor.
Materials:
-
CHO or HEK293 cells stably co-expressing human mGlu4 and a chimeric G-protein (e.g., Gαqi5) to couple the receptor to the phospholipase C pathway.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound.
-
L-glutamate.
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Plate the mGlu4-expressing cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer.
-
Remove the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of L-glutamate at a concentration that elicits a submaximal response (EC20).
-
-
Assay Execution (FLIPR):
-
Place the cell plate in the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 2.5 minutes).
-
Add the EC20 concentration of L-glutamate to all wells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 value of this compound in the presence of the EC20 concentration of glutamate.
-
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of this compound.
Objective: To determine the binding affinity (Ki) of this compound for the mGlu4 receptor.
Materials:
-
Membranes prepared from cells expressing the mGlu4 receptor.
-
Radiolabeled mGlu4 PAM (e.g., [³H]-ML128).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of an unlabeled mGlu4 PAM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, radioligand at a concentration near its Kd, and serial dilutions of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the unlabeled PAM.
-
-
Incubation:
-
Add the mGlu4-expressing cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Electrophysiology
This protocol provides a general framework for assessing the effects of this compound on neuronal activity in vivo.
Objective: To measure the effect of this compound on the firing rate of neurons in a specific brain region (e.g., the hippocampus).
Materials:
-
Anesthetized rat.
-
Stereotaxic apparatus.
-
Recording electrodes.
-
Amplifier and data acquisition system.
-
This compound dissolved in an appropriate vehicle.
-
Microinjection pump and cannula.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
-
Electrode and Cannula Placement:
-
Slowly lower a recording electrode into the target brain region to isolate single-unit activity.
-
Implant a guide cannula adjacent to the recording site for local drug administration.
-
-
Baseline Recording:
-
Record the baseline firing rate of the isolated neuron for a stable period.
-
-
Drug Administration:
-
Administer this compound via the implanted cannula using a microinjection pump.
-
-
Post-injection Recording:
-
Continue to record the neuronal firing rate for an extended period after drug administration to observe any changes.
-
-
Data Analysis:
-
Analyze the firing rate before and after drug administration using appropriate software.
-
Express the change in firing rate as a percentage of the baseline activity.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGlu4 receptor in glutamate signaling. Its potency, selectivity, and demonstrated in vivo efficacy make it a compound of significant interest for the development of novel therapeutics for a range of neurological disorders. This technical guide provides a foundational understanding of its properties and the experimental approaches used for its characterization, serving as a resource to facilitate further research in this promising area of neuropharmacology.
References
(1R,2S)-VU0155041: A Technical Guide to its Function as a Positive Allosteric Modulator of mGluR4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (1R,2S)-VU0155041, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document details the mechanism of action, key quantitative data, experimental protocols for its characterization, and the associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of mGluR4 modulation.
Introduction to this compound and mGluR4
This compound is a small molecule compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4).[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor.[1] This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate.[2][3] This modulatory action offers a more nuanced approach to receptor activation, preserving the spatial and temporal dynamics of natural glutamatergic signaling.[4]
mGluR4 is a Class C G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o signaling pathway. Activation of mGluR4 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This receptor is highly expressed in presynaptic terminals of the central nervous system, where it functions as an autoreceptor to regulate glutamate release. Due to its role in modulating synaptic transmission, mGluR4 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data from published studies.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 798 nM | - | |
| Rat | 693 nM | - | ||
| Human | 740 nM | Glutamate Potentiation | ||
| Rat | 560 nM | - | ||
| Fold Shift of Glutamate EC50 | - | 6.7-fold | - | |
| - | 8.6-fold | - | ||
| - | 6.4-fold | - |
Table 1: Potency and Efficacy of this compound at mGluR4. EC50 values represent the concentration of the compound that elicits a half-maximal response. Fold shift indicates the factor by which the EC50 of glutamate is reduced in the presence of this compound.
Mechanism of Action and Signaling Pathways
This compound enhances the function of mGluR4 through allosteric modulation. It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric glutamate binding site located in the large extracellular Venus flytrap domain. This binding event is thought to induce a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.
Canonical Gi/o Signaling Pathway
The primary signaling mechanism of mGluR4 is through the Gi/o protein pathway. Upon activation by glutamate, which is potentiated by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ subunits can also directly modulate the activity of various downstream effectors, including ion channels.
Non-Canonical Signaling Pathways
Emerging evidence suggests that mGluR4 can also modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Activation of mGluR4 has been shown to influence the phosphorylation state and activity of ERK and Akt in various cell types. This compound has been implicated in the modulation of these pathways, suggesting a broader range of cellular effects than previously understood.
Experimental Protocols for Characterization
The characterization of this compound as an mGluR4 PAM involves a series of in vitro functional assays. Below are detailed methodologies for two key experiments.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαi/o proteins upon receptor activation. An increase in [35S]GTPγS binding indicates receptor-mediated G-protein activation.
Materials:
-
Cell membranes prepared from cells expressing recombinant human or rat mGluR4.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Test compound (this compound) and glutamate.
-
Non-specific binding control: unlabeled GTPγS.
-
Scintillation vials and scintillation fluid.
-
Filter plates (e.g., 96-well GF/B).
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from mGluR4-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of GTPγS Assay Buffer.
-
25 µL of GDP solution (final concentration typically 10-30 µM).
-
25 µL of varying concentrations of glutamate with or without a fixed concentration of this compound. For determining the EC50 of the PAM, use a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
50 µL of diluted cell membranes (5-20 µg of protein per well).
-
50 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. Plot the specific binding as a function of agonist concentration to determine EC50 and Emax values. For PAM activity, compare the glutamate dose-response curve in the absence and presence of this compound to calculate the fold-shift.
Forskolin-Stimulated cAMP Inhibition Assay
This cell-based assay measures the ability of an mGluR4 agonist, potentiated by a PAM, to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing human or rat mGluR4.
-
Assay medium (e.g., DMEM with 0.5 mM IBMX to inhibit phosphodiesterases).
-
Forskolin.
-
Test compound (this compound) and glutamate.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture plates (e.g., 96- or 384-well).
Procedure:
-
Cell Plating: Plate mGluR4-expressing cells in the appropriate cell culture plate and grow to ~80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of glutamate with or without a fixed concentration of this compound in assay medium.
-
Cell Treatment:
-
Aspirate the growth medium from the cells.
-
Add the prepared compound solutions to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM).
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate dose-response curves for glutamate in the absence and presence of this compound. The data is typically normalized to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition). Calculate the IC50 of glutamate and the fold-shift induced by the PAM.
Experimental and Drug Discovery Workflow
The discovery and characterization of a novel mGluR4 PAM like this compound typically follows a structured workflow.
Conclusion
This compound serves as a valuable pharmacological tool for studying the function of mGluR4 and represents a promising lead scaffold for the development of novel therapeutics. Its positive allosteric modulatory action allows for the enhancement of endogenous glutamatergic signaling in a controlled manner. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization, which can aid researchers in further exploring the therapeutic potential of mGluR4 PAMs.
References
- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of (1R,2S)-VU0155041: A Technical Guide
(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR) with significant therapeutic potential for neurological disorders such as Parkinson's disease.[1][2] As a PAM, VU0155041 does not directly activate the receptor but enhances its sensitivity to the endogenous ligand, glutamate.[2][3] This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its pharmacological properties, the experimental protocols used for its assessment, and the key signaling pathways it modulates.
Pharmacological Data Summary
The in vitro potency of this compound has been determined across various functional assays using recombinant cell lines expressing either human (h) or rat (r) mGluR4. The compound demonstrates potentiation of the glutamate response in the nanomolar range. In addition to its PAM activity, VU0155041 also exhibits partial agonist activity, meaning it can directly activate the mGluR4 receptor to a degree, particularly at higher concentrations.[4]
| Parameter | Species | Assay Type | Value (nM) | Notes |
| EC50 (PAM activity) | Human | Calcium Mobilization | 798 | Potentiation of an EC20 glutamate response. |
| Human | Calcium Mobilization | 740 | Potentiation of glutamate response. | |
| Rat | Calcium Mobilization / Thallium Flux | 693 | Potentiation of an EC20 glutamate response. | |
| EC50 (Agonist activity) | Human / Rat | Thallium Flux | 2350 | Partial agonism, reaching ~45% of the maximal glutamate response. |
Mechanism of Action & Signaling Pathway
mGluR4 is canonically coupled to the Gi/o family of inhibitory G-proteins. Upon activation by glutamate, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound binds to an allosteric site on the mGluR4 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream inhibitory signaling.
Experimental Protocols
The characterization of this compound relies on robust in vitro functional assays. Below are detailed methodologies for key experiments.
General Experimental Workflow
The in vitro characterization of a novel mGluR4 PAM like VU0155041 follows a standardized workflow, from initial cell line preparation to detailed pharmacological analysis.
Calcium Mobilization Assay
This assay is used to measure Gq-mediated signaling. Since mGluR4 is Gi/o-coupled, it is co-expressed with a chimeric G-protein, Gqi5, which redirects the inhibitory signal to the Gq pathway, resulting in a measurable increase in intracellular calcium ([Ca2+]i).
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and the chimeric G-protein Gqi5 (hmGluR4/Gqi5/CHO).
-
Cell Plating: Cells are seeded at a density of 30,000 cells per well in 20 µL of plating medium (DMEM with 10% dialyzed FBS, 20 mM HEPES, 100 U/mL penicillin/streptomycin) into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The next day, culture medium is replaced with 20 µL of a dye-loading solution containing 1 µM Fluo-4 AM fluorescent calcium indicator in Assay Buffer (Hank's Balanced Salt Solution, 20 mM HEPES, 2.5 mM Probenecid). Cells are incubated for 45-60 minutes at 37°C.
-
Assay Procedure:
-
After incubation, the dye solution is removed, and 20 µL of Assay Buffer is added to each well.
-
Baseline fluorescence is measured using a kinetic imaging plate reader (e.g., FLIPR).
-
VU0155041 (or other test compounds) is added to the wells, and the cells are incubated for approximately 2.5 minutes.
-
An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response) is then added to stimulate the receptor.
-
Fluorescence is continuously monitored to measure the change in intracellular calcium.
-
-
Data Analysis: The increase in fluorescence is normalized to the response generated by a maximal concentration of glutamate alone. Concentration-response curves are fitted using a four-parameter logistic equation to determine the EC50 for potentiation.
GIRK-Mediated Thallium Flux Assay
This assay provides a functional readout of Gi/o activation without the need for a chimeric G-protein. Activation of Gi/o by mGluR4 causes the Gβγ subunits to dissociate and activate co-expressed G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The assay measures the influx of thallium (Tl+), a surrogate for K+, through the activated GIRK channels using a Tl+-sensitive fluorescent dye.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing rat mGluR4 and GIRK channel subunits.
-
Cell Plating: Cells are seeded at 15,000 cells per well in 20 µL of medium in 384-well plates and incubated overnight.
-
Dye Loading:
-
Culture medium is replaced with 20 µL of Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).
-
20 µL of 2x FluoZin-2 AM dye solution (final concentration 330 nM) is added to each well. Cells are incubated for 60 minutes at room temperature.
-
-
Assay Procedure:
-
After incubation, cells are washed with Assay Buffer, leaving a residual volume of 20 µL.
-
Baseline fluorescence is measured.
-
Test compound (VU0155041) is added, followed by an EC20 concentration of glutamate.
-
A stimulus buffer containing thallium sulfate is added, and the increase in fluorescence due to Tl+ influx is measured kinetically.
-
-
Data Analysis: The rate of Tl+ influx is calculated and plotted against the compound concentration to determine the EC50 for potentiation.
[35S]GTPγS Binding Assay
This biochemical assay directly measures the activation of G-proteins. In the presence of an agonist, the Gα subunit releases GDP and binds GTP. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits. This provides a direct measure of receptor-mediated G-protein activation, proximal to the receptor itself.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing hmGluR4.
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.
-
Assay Procedure:
-
Cell membranes (e.g., 75 µg) are incubated in the assay buffer with the test compound (VU0155041) and a sub-maximal concentration of an orthosteric agonist (e.g., L-AP4).
-
The reaction is initiated by the addition of [35S]GTPγS (e.g., ~0.1 nM).
-
The mixture is incubated for 40-60 minutes at room temperature to allow for [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration through filter plates, which separate the membrane-bound [35S]GTPγS from the unbound.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is plotted against compound concentration to determine the EC50 and Emax for the potentiation of agonist-stimulated [35S]GTPγS binding.
References
- 1. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1R,2S)-VU0155041 In Vivo Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,2S)-VU0155041 is the cis-regioisomer of VU0155041, a compound identified as a potent and selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] Allosteric modulators offer the advantage of enhancing the effect of the endogenous ligand, glutamate, providing a more spatially and temporally precise modulation of receptor activity compared to direct agonists.[3] The mGluR4 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for central nervous system (CNS) disorders, particularly Parkinson's disease.[3] In vivo studies in rats have demonstrated the efficacy of this compound in models of Parkinson's disease, addiction, and its influence on synaptic plasticity, making it a valuable tool for CNS research.
These application notes provide detailed protocols for utilizing this compound in various in vivo rat models based on published research.
Compound Information
| Property | Value | Reference |
| IUPAC Name | (1R,2S)-2-[(3,5-Dichlorophenyl)carbamoyl]cyclohexanecarboxylic acid | |
| Synonyms | VU0155041 (cis-isomer) | |
| Molecular Formula | C₁₄H₁₅Cl₂NO₃ | |
| Molecular Weight | 316.18 g/mol | |
| CAS Number | 1263273-14-8 | |
| Mechanism of Action | Positive Allosteric Modulator (PAM) and partial agonist of mGluR4 | |
| EC₅₀ (rat mGluR4) | 693 ± 140 nM | |
| Solubility | Soluble in aqueous vehicles for in vivo use. |
Experimental Protocols
Protocol 1: Assessment in a Rat Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol describes the use of this compound to reverse catalepsy induced by the D2 receptor antagonist haloperidol, a common model for assessing potential antiparkinsonian effects.
1.1. Animal Model
-
Species: Male Sprague-Dawley rats.
-
Weight: 225-255 g.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Surgery: Rats are stereotaxically implanted with a guide cannula targeting the third ventricle for intracerebroventricular (i.c.v.) injections. Allow for a post-surgical recovery period of at least one week.
1.2. Materials and Reagents
-
This compound
-
Haloperidol
-
Sterile saline (0.9% NaCl) or other appropriate aqueous vehicle
-
Microinjection pump and syringes
1.3. Experimental Procedure
-
Habituation: Acclimate rats to the testing environment and handling procedures for several days before the experiment.
-
Catalepsy Induction: Administer haloperidol (1.5 mg/kg, i.p.) to induce a cataleptic state.
-
Drug Administration: 30 minutes after haloperidol injection, administer this compound or vehicle via i.c.v. infusion.
-
Doses: 31 nmol and 93 nmol in a volume of 10 µL.
-
Infusion Rate: Infuse over a period of 1-2 minutes.
-
-
Behavioral Assessment (Catalepsy Scoring):
-
Measure the duration of catalepsy at set time points post-infusion (e.g., 15, 30, 45, and 60 minutes).
-
A common method is the bar test: place the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measure the time until it removes both paws. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Analyze the catalepsy scores using appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors) to compare the effects of this compound with the vehicle group.
Protocol 2: Assessment in a Rat Model of Addiction (Morphine-Induced Conditioned Place Preference)
This protocol evaluates the effect of this compound on the extinction and reinstatement of morphine-induced conditioned place preference (CPP), a model for studying the rewarding effects of drugs and relapse behavior.
2.1. Animal Model
-
Species: Male Wistar rats.
-
Surgery: Rats are stereotaxically implanted with bilateral guide cannulae targeting the Nucleus Accumbens (NAc). Allow for a post-surgical recovery period.
2.2. Materials and Reagents
-
This compound
-
Morphine hydrochloride
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for microinjections
-
CPP apparatus (three-chamber box)
2.3. Experimental Procedure
-
CPP Pre-Test (Baseline): On day 1, allow rats to freely explore all chambers of the CPP apparatus for 15 minutes to determine initial place preference.
-
CPP Conditioning (8 days):
-
On alternate days, administer morphine (e.g., 5 mg/kg, s.c.) and confine the rat to one of the non-preferred chambers for 30 minutes.
-
On the intervening days, administer saline and confine the rat to the opposite chamber.
-
-
CPP Post-Test (Test of Conditioning): After the conditioning phase, place the rat in the central chamber with free access to all chambers and record the time spent in the morphine-paired chamber. A significant increase in time indicates successful conditioning.
-
Extinction Phase:
-
For several consecutive days, place the rats in the CPP apparatus with free access to all chambers for 15 minutes daily, with no drug administration.
-
Before each extinction session, administer this compound bilaterally into the NAc.
-
Doses: 10, 30, and 50 µg in 0.5 µL per side.
-
-
Reinstatement Phase:
-
Once CPP is extinguished (no significant preference for the drug-paired chamber), test for reinstatement.
-
Administer this compound (10, 30, or 50 µ g/0.5 µL/side) into the NAc.
-
Five minutes later, administer a priming dose of morphine (1 mg/kg, i.p.).
-
Place the rat back in the CPP apparatus and record the time spent in the morphine-paired chamber.
-
-
Data Analysis: Use ANOVA to compare the time spent in the drug-paired chamber across different phases and treatment groups.
Summary of In Vivo Data
The following table summarizes quantitative data from key in vivo studies in rats.
| Study Focus | Animal Model | Administration Route | Dosage | Key Result | Reference |
| Antiparkinsonian Effects | Male Sprague-Dawley Rats (Haloperidol-induced catalepsy) | Intracerebroventricular (i.c.v.) | 31 and 93 nmol | Significantly decreased cataleptic effects of haloperidol. | |
| Antiparkinsonian Effects | Male Sprague-Dawley Rats (Reserpine-induced akinesia) | Intracerebroventricular (i.c.v.) | 93 and 316 nmol | Significantly reversed reserpine-induced akinesia. | |
| Addiction / Relapse | Male Wistar Rats (Morphine CPP) | Intra-Nucleus Accumbens (bilateral) | 10, 30, and 50 µ g/0.5 µL | Reduced the extinction period and dose-dependently inhibited reinstatement of morphine CPP. | |
| Synaptic Plasticity | Male VPA-induced Autistic Model Rats | Intra-Dentate Gyrus | 50 µg | Failed to restore LTP and significantly decreased population spike LTP. |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the mGluR4 receptor potentiated by this compound.
Experimental Workflow
Caption: Generalized workflow for in vivo rat studies involving intracerebral administration.
Storage and Stability
-
Stock Solutions: Store stock solutions at -80°C for up to 6-12 months or -20°C for up to 1 month. Note: Storage recommendations may vary by supplier; always consult the manufacturer's datasheet.
-
Working Solutions: Prepare fresh working solutions for each experiment from a thawed stock. Avoid repeated freeze-thaw cycles.
Disclaimer: These protocols are intended as a guide and are based on published literature. Researchers should adapt these methods to their specific experimental needs and ensure all procedures are approved by their institution's Animal Care and Use Committee.
References
Application Notes and Protocols for (1R,2S)-VU0155041 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (1R,2S)-VU0155041, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in preclinical rodent models of Parkinson's disease (PD). This document outlines the rationale for its use, detailed experimental protocols, and expected outcomes based on published studies.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor deficits.[1] A key pathological feature is the overactivity of the indirect pathway of the basal ganglia. The metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor, is strategically located at presynaptic terminals of the striatopallidal synapse.[2][3] Activation of mGluR4 inhibits the release of GABA, thereby reducing the overactivity of this pathway and offering a promising non-dopaminergic therapeutic strategy for PD.[2] this compound is a potent and selective mGluR4 PAM that has demonstrated efficacy in rodent models of PD, suggesting its potential for both symptomatic relief and neuroprotection.[4]
Mechanism of Action
In the parkinsonian state, the loss of dopamine leads to an imbalance in the basal ganglia circuitry, with increased GABAergic transmission from the striatum to the external globus pallidus (GPe). This compound, as an mGluR4 PAM, enhances the effect of endogenous glutamate on mGluR4 receptors located on presynaptic terminals of striatal neurons. This potentiation of mGluR4 signaling leads to a reduction in GABA release at the striatopallidal synapse. This modulation helps to rebalance the activity of the indirect pathway, ultimately alleviating motor symptoms. Furthermore, evidence suggests that mGluR4 activation may also offer neuroprotective effects by reducing excitotoxicity and inflammation in the substantia nigra.
Data Presentation
Table 1: Efficacy of this compound in Pharmacological Models of Parkinson's Disease in Rats
| Model | Administration Route | Dose Range (nmol) | Outcome | Reference |
| Haloperidol-induced Catalepsy | Intracerebroventricular (ICV) | 31 - 316 | Dose-dependent decrease in catalepsy | |
| Reserpine-induced Akinesia | Intracerebroventricular (ICV) | 31 - 316 | Dose-dependent reversal of akinesia |
Table 2: Neuroprotective Effects of this compound in a Neurotoxin Model of Parkinson's Disease in Rats
| Model | Administration Route | Treatment Duration | Outcome | Reference |
| 6-Hydroxydopamine (6-OHDA) Lesion | Supranigral | 8 days | ~40% histological protection of TH-positive cells; significant preservation of motor function |
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
This model assesses the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, which mimics some of the motor symptoms of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Haloperidol solution (e.g., 0.5-1.5 mg/kg in saline with a drop of glacial acetic acid, administered intraperitoneally - i.p.)
-
This compound solution (31-316 nmol in sterile saline or artificial cerebrospinal fluid - aCSF)
-
Stereotaxic apparatus for intracerebroventricular (ICV) cannulation
-
Catalepsy testing apparatus (horizontal bar)
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week. For ICV administration, surgically implant a guide cannula into the lateral ventricle under anesthesia. Allow a recovery period of at least one week.
-
Drug Administration:
-
Administer this compound or vehicle via the ICV cannula over 1-2 minutes.
-
30 minutes after VU0155041 administration, inject haloperidol (i.p.).
-
-
Catalepsy Assessment:
-
Begin testing for catalepsy 30-60 minutes after the haloperidol injection.
-
Gently place the rat's forepaws on a horizontal bar (approximately 9 cm high).
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time of 180-300 seconds is typically used.
-
Repeat the test at regular intervals (e.g., every 30 minutes for 2 hours).
-
Expected Outcome: this compound is expected to produce a dose-dependent reduction in the latency to descend from the bar, indicating an anti-cataleptic effect.
Protocol 2: Reserpine-Induced Akinesia in Rats
Reserpine depletes monoamines, including dopamine, leading to a state of akinesia (lack of spontaneous movement), which is a core feature of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Reserpine solution (e.g., 1-5 mg/kg in a vehicle containing glacial acetic acid, administered subcutaneously - s.c. or i.p.)
-
This compound solution (31-316 nmol in sterile saline or aCSF)
-
Stereotaxic apparatus for ICV cannulation
-
Open field activity chambers
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Drug Administration:
-
Administer reserpine 18-24 hours prior to testing.
-
On the day of testing, administer this compound or vehicle via the ICV cannula.
-
-
Akinesia Assessment:
-
30 minutes after VU0155041 administration, place the rat in an open field activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes).
-
Expected Outcome: this compound is expected to dose-dependently increase locomotor activity in reserpinized rats, indicating a reversal of akinesia.
Protocol 3: Neuroprotection in the 6-OHDA Rat Model
The 6-hydroxydopamine (6-OHDA) model involves the selective destruction of dopaminergic neurons, mimicking the neurodegeneration seen in Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine hydrochloride solution (e.g., 8-16 µg in 2-4 µL of 0.02% ascorbic acid in saline)
-
Desipramine (to protect noradrenergic neurons)
-
This compound solution for continuous infusion
-
Stereotaxic apparatus
-
Osmotic minipumps
-
Behavioral testing apparatus (e.g., cylinder test, amphetamine-induced rotation test)
-
Materials for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
6-OHDA Lesioning:
-
Administer desipramine (i.p.) 30 minutes prior to surgery.
-
Under anesthesia, perform a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
-
Drug Administration:
-
Immediately following the 6-OHDA lesion, implant an osmotic minipump connected to a cannula positioned above the substantia nigra for continuous supranigral infusion of this compound or vehicle for 8 days.
-
-
Behavioral Assessment:
-
After the treatment period, conduct behavioral tests to assess motor function.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to support itself against the wall.
-
Amphetamine-Induced Rotations: Administer amphetamine (i.p.) and record the number of full body rotations ipsilateral to the lesion over a 90-minute period.
-
-
Neurochemical and Histological Analysis:
-
Following behavioral testing, perfuse the animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
-
Expected Outcome: Continuous supranigral administration of this compound is expected to reduce the loss of TH-positive neurons in the substantia nigra and striatum, and to ameliorate the motor deficits observed in the cylinder test and amphetamine-induced rotation test.
Conclusion
This compound represents a valuable pharmacological tool for investigating the therapeutic potential of mGluR4 modulation in Parkinson's disease. The protocols outlined above provide a framework for assessing its efficacy in established rodent models. Careful consideration of the administration route, dosage, and appropriate behavioral and neurochemical endpoints is crucial for obtaining robust and reproducible data. These studies will contribute to a better understanding of the role of mGluR4 in the pathophysiology of Parkinson's disease and the development of novel non-dopaminergic therapies.
References
- 1. Metabotropic glutamate receptor 4 in the basal ganglia of parkinsonian monkeys: Ultrastructural localization and electrophysiological effects of activation in the striatopallidal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Administration of (1R,2S)-VU0155041
Introduction
(1R,2S)-VU0155041 is the cis-regioisomer of VU0155041, a potent and selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, it does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate.[2] mGluR4 is a Gi-protein-coupled receptor predominantly expressed presynaptically, where it acts as an autoreceptor to regulate neurotransmitter release.[3][4] Intracerebroventricular (ICV) administration is a critical technique for delivering compounds like this compound directly into the central nervous system (CNS), bypassing the blood-brain barrier to study its effects on neuronal circuits and behavior. These notes provide detailed protocols for the use of this compound in preclinical research models.
Application Notes
This compound is a valuable tool for investigating the role of mGluR4 in various neurological and psychiatric disorders. Its applications include:
-
Parkinson's Disease Research: ICV administration of this compound has been shown to dose-dependently reverse haloperidol-induced catalepsy and reserpine-induced akinesia in rats, two common preclinical models for assessing anti-parkinsonian effects. This suggests that enhancing mGluR4 activity can modulate dopamine-dependent motor functions.
-
Addiction and Reward Pathways: Microinjection of the compound into the nucleus accumbens (NAc) has been found to facilitate the extinction of morphine-induced conditioned place preference (CPP) and inhibit its reinstatement in rats. This highlights the role of mGluR4 in the modulation of reward and drug-seeking behaviors.
-
Synaptic Plasticity Studies: In a valproic acid-induced rat model of autism, intra-hippocampal microinjection of this compound was used to probe the role of mGluR4 in long-term potentiation (LTP) at the perforant path-dentate gyrus synapse. While it did not rescue the LTP deficit in this specific model, it demonstrated the compound's utility in modulating synaptic plasticity.
-
Mechanism of Action Studies: The compound is used to explore the complex pharmacology of mGlu receptors, including the function of mGlu2/mGlu4 heterodimers, which may exhibit distinct pharmacological profiles compared to homodimers.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Receptor Target | Species | Potency (EC₅₀) | Reference |
| mGluR4 | Human | 798 nM | |
| mGluR4 | Rat | 693 nM |
Table 2: In Vivo Dosing for Intracerebral Administration
| Administration Route | Animal Model | Dose Range | Observed Effect | Reference |
| Intracerebroventricular (ICV) | Rat | 31 - 316 nmol | Reversal of haloperidol-induced catalepsy & reserpine-induced akinesia | |
| Intra-Nucleus Accumbens | Rat | 10 - 50 µ g/0.5 µL | Facilitated extinction and inhibited reinstatement of morphine CPP | |
| Intra-Dentate Gyrus | Rat | 50 µ g/0.5 µL | Significant decrease in population spike LTP in a VPA-autism model |
Signaling Pathways and Workflows
mGluR4 Signaling Pathway
This compound positively modulates the mGluR4 receptor, which is coupled to the inhibitory G-protein, Gi. Upon activation by glutamate, the receptor complex inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade can influence downstream effectors, including the modulation of ion channels like two-pore domain K+ (K2P) channels, ultimately regulating presynaptic neurotransmitter release.
Caption: Signaling cascade of the mGluR4 receptor modulated by this compound.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection
This protocol describes the surgical implantation of a guide cannula for chronic ICV administration in rats, adapted from standard stereotaxic procedures.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats)
-
Dental drill and burrs
-
Stainless steel guide cannula and dummy cannula
-
Dental cement and skull screws
-
Injection pump and Hamilton microsyringe (1-10 µL)
-
Polyethylene tubing
Procedure:
-
Preparation: Dissolve this compound in the chosen vehicle to the desired final concentration. Ensure the solution is sterile.
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Surgical Incision: Shave the scalp, sterilize with iodine and ethanol, and make a midline incision to expose the skull.
-
Coordinate Targeting: Identify bregma. For lateral ventricle targeting in rats, typical coordinates are: Anteroposterior (AP): -0.8 mm from bregma; Mediolateral (ML): ±1.5 mm from midline; Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
Craniotomy and Screw Placement: Drill a small hole at the target coordinates for the cannula. Drill 2-3 additional holes for anchor screws. Insert screws without penetrating the dura.
-
Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Apply dental cement over the exposed skull, embedding the anchor screws and the base of the cannula.
-
Post-Operative Care: After the cement hardens, insert a dummy cannula to keep the guide patent. Administer post-operative analgesics and allow the animal to recover for at least one week.
-
ICV Injection: For injection, remove the dummy cannula and insert an internal injection cannula that extends ~1 mm beyond the guide. Connect the injector to a microsyringe pump. Infuse the desired volume (typically 1-5 µL) over several minutes to allow for diffusion and prevent pressure-induced damage. Leave the injector in place for an additional 1-2 minutes before slowly retracting and replacing the dummy cannula.
Protocol 2: Assessment of Haloperidol-Induced Catalepsy in Rats
This protocol is based on studies demonstrating the anti-parkinsonian effects of this compound.
Materials:
-
Cannulated rats (from Protocol 1)
-
This compound solution (e.g., 31, 93 nmol doses)
-
Haloperidol solution (1.5 mg/kg)
-
Vehicle control
-
Catalepsy test apparatus (e.g., a horizontal bar raised 9 cm from the surface)
-
Timer
Procedure:
-
Habituation: Habituate rats to the testing room and equipment for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer haloperidol (1.5 mg/kg, i.p.) to induce catalepsy.
-
Approximately 60 minutes after haloperidol injection, perform ICV injection of either vehicle or this compound (e.g., 31 or 93 nmol).
-
-
Catalepsy Measurement:
-
At set time points after ICV injection (e.g., 30, 60, 90 minutes), assess the cataleptic state.
-
Gently place the rat’s forepaws on the elevated horizontal bar.
-
Start the timer and measure the latency (in seconds) for the rat to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latency times between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant decrease in latency indicates a reversal of catalepsy.
Caption: Experimental workflow for the haloperidol-induced catalepsy model.
Protocol 3: Intra-Hippocampal Microinjection for LTP Studies
This protocol is adapted from a study investigating this compound's effects on synaptic plasticity in the dentate gyrus (DG).
Materials:
-
Anesthetized rat prepared for electrophysiology
-
This compound solution (50 µ g/0.5 µL in saline)
-
Vehicle (0.9% saline)
-
Recording and stimulating electrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
Hamilton microsyringe and injection needle
Procedure:
-
Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform craniotomies over the stimulating (perforant path) and recording (dentate gyrus) sites.
-
Electrode Placement:
-
Lower a stimulating electrode into the perforant path.
-
Lower a recording electrode into the dentate gyrus until a clear field excitatory postsynaptic potential (fEPSP) and population spike (PS) are observed in response to stimulation.
-
-
Baseline Recording: After signals stabilize, record baseline responses for at least 30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Intra-DG Microinjection: Midway through the baseline recording, perform a microinjection directly into the DG.
-
Use a Hamilton syringe to slowly infuse either vehicle or this compound (50 µ g/0.5 µL) over a 5-minute period.
-
-
LTP Induction: Following the baseline period, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz bursts).
-
Post-HFS Recording: Record fEPSP and PS responses for at least 60 minutes post-HFS using the same single-pulse stimulation as in the baseline.
-
Data Analysis: Normalize the fEPSP slope and PS amplitude to the pre-HFS baseline. Compare the degree of potentiation between the vehicle and this compound groups.
Caption: Workflow for assessing LTP in the dentate gyrus with microinjection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1R,2S)-VU0155041 in the Haloperidol-Induced Catalepsy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol-Induced Catalepsy Model: Quantitative Data Summary
The following table summarizes common dosages and parameters for inducing catalepsy in rodents using haloperidol, based on a review of published studies.
| Parameter | Species | Details | Reference |
| Haloperidol Dose | Rat | 0.25 - 2 mg/kg, intraperitoneally (i.p.) | [1][2][3] |
| 1.0 mg/kg is the most frequently used dose. | [4] | ||
| 1.13 mg/kg i.p. has been shown to produce a maximal cataleptic effect. | [5] | ||
| Mouse | 1 mg/kg, i.p. | ||
| Vehicle | Rat/Mouse | Physiological saline (0.9%) with 2% Tween 80 | |
| Catalepsy Assessment Time | Rat/Mouse | Typically assessed at multiple time points, such as 15, 30, 45, 60, 90, and 120 minutes after haloperidol administration. | |
| Catalepsy Measurement | Rat/Mouse | Bar test: latency to remove forepaws from an elevated bar. | |
| Scoring systems based on posture and movement initiation. | |||
| Cut-off Time for Bar Test | Rat/Mouse | 60 to 180 seconds. |
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
This protocol describes the standard procedure for inducing and measuring catalepsy in rats using the bar test.
Materials:
-
Haloperidol
-
Vehicle (e.g., 0.9% saline with 2% Tween 80)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Horizontal bar apparatus (e.g., a 1 cm diameter bar elevated 9 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House them in groups with free access to food and water under a 12-hour light/dark cycle.
-
Drug Preparation: Dissolve haloperidol in the vehicle to the desired concentration (e.g., 1 mg/ml for a 1 mg/kg dose in a 1 ml/kg injection volume).
-
Animal Groups: Divide the animals into at least two groups: a control group receiving the vehicle and a test group receiving haloperidol.
-
Administration: Administer haloperidol (e.g., 1 mg/kg) or vehicle intraperitoneally.
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the latency to descend from the bar between the haloperidol-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Proposed Evaluation of (1R,2S)-VU0155041 in the Haloperidol-Induced Catalepsy Model
This protocol outlines a hypothetical experiment to assess whether this compound can ameliorate haloperidol-induced catalepsy.
Rationale:
Haloperidol, a D2 antagonist, increases acetylcholine release in the striatum, contributing to extrapyramidal symptoms. mGluR4 is a presynaptic receptor that can inhibit glutamate release. By potentiating mGluR4 activity, this compound may reduce excessive glutamatergic transmission in the basal ganglia, thereby potentially counteracting the downstream effects of D2 receptor blockade and reducing catalepsy.
Materials:
-
This compound
-
Haloperidol
-
Appropriate vehicles for both compounds
-
Male Wistar or Sprague-Dawley rats
-
Horizontal bar apparatus
-
Stopwatch
Procedure:
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1. Prepare this compound in its appropriate vehicle.
-
Animal Groups:
-
Group 1: Vehicle (for VU0155041) + Vehicle (for haloperidol)
-
Group 2: Vehicle (for VU0155041) + Haloperidol (e.g., 1 mg/kg, i.p.)
-
Group 3: this compound (low dose) + Haloperidol (e.g., 1 mg/kg, i.p.)
-
Group 4: this compound (medium dose) + Haloperidol (e.g., 1 mg/kg, i.p.)
-
Group 5: this compound (high dose) + Haloperidol (e.g., 1 mg/kg, i.p.)
-
Note: As specific doses for this application are not established, a dose-response study is necessary. Doses from other in vivo studies with VU0155041, such as those investigating its effects on morphine-induced conditioned place preference (e.g., 10, 30, and 50 μ g/0.5 μL intra-accumbal administration), could be used as a starting point for dose selection, although the route of administration and target will differ.
-
-
Administration:
-
Administer the designated dose of this compound or its vehicle at a specified pretreatment time (e.g., 30 minutes before haloperidol).
-
Administer haloperidol (e.g., 1 mg/kg, i.p.) or its vehicle.
-
-
Catalepsy Assessment: Perform the bar test at various time points (e.g., 30, 60, 90, and 120 minutes) after haloperidol administration, as described in Protocol 1.
-
Data Analysis: Use a two-way ANOVA to analyze the data, with treatment group and time as factors. Post-hoc tests can be used to compare the effects of different doses of this compound to the haloperidol-only group.
Visualizations
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1R,2S)-VU0155041 in Reserpine-Induced Akinesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (1R,2S)-VU0155041, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in a preclinical model of Parkinson's disease: reserpine-induced akinesia.
Introduction
Parkinson's disease (PD) is a neurodegenerative disorder characterized by motor symptoms such as bradykinesia, rigidity, and tremor. These symptoms are primarily due to the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to an imbalance in the basal ganglia circuitry. The reserpine-induced akinesia model in rodents is a well-established pharmacological model that mimics the dopamine depletion seen in PD.[1][2] Reserpine acts by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2), which leads to the depletion of monoamines, including dopamine, in the brain.[1][3][4] This depletion results in profound motor deficits, most notably akinesia (an inability to initiate movement).
This compound is a potent and selective positive allosteric modulator of mGluR4. mGluR4 is highly expressed in the basal ganglia, particularly at the striatopallidal synapse of the indirect pathway. Activation of these presynaptic mGluR4 receptors reduces the release of the inhibitory neurotransmitter GABA. In the parkinsonian state, the indirect pathway is overactive. By reducing GABAergic transmission from the striatum to the globus pallidus externa, mGluR4 PAMs are hypothesized to normalize the output of the basal ganglia, thereby alleviating motor symptoms. Preclinical studies have shown that this compound is effective in rodent models of Parkinson's disease, including reversing reserpine-induced akinesia following intracerebroventricular (i.c.v.) administration.
Mechanism of Action in the Basal Ganglia
Reserpine-induced dopamine depletion leads to overactivity of the indirect pathway in the basal ganglia. This results in increased GABAergic inhibition from the striatum to the globus pallidus externa (GPe). The GPe, in turn, provides less inhibition to the subthalamic nucleus (STN), leading to over-excitation of the substantia nigra pars reticulata (SNr) and internal globus pallidus (GPi). The final output from the GPi/SNr to the thalamus is excessively inhibitory, which suppresses motor activity and causes akinesia.
This compound, as an mGluR4 PAM, enhances the activity of presynaptic mGluR4 receptors on striatal neurons that project to the GPe. This enhanced activity reduces the release of GABA at the striatopallidal synapse. By dampening the overactive inhibitory signal from the striatum, this compound helps to rebalance the activity of the indirect pathway, leading to a normalization of the basal ganglia output and a reduction in akinetic symptoms.
Caption: Signaling pathway in the basal ganglia under normal, reserpine-treated, and this compound-treated conditions.
Quantitative Data Summary
The following tables present representative data from a study evaluating the efficacy of this compound in reversing reserpine-induced motor deficits in rats.
Table 1: Effect of this compound on Locomotor Activity in Reserpine-Treated Rats
| Treatment Group | Dose (nmol, i.c.v.) | Total Distance Traveled (cm) in 30 min (Mean ± SEM) |
| Vehicle + Vehicle | - | 2500 ± 150 |
| Reserpine + Vehicle | - | 350 ± 50 |
| Reserpine + this compound | 30 | 800 ± 75 |
| Reserpine + this compound | 93 | 1500 ± 120 |
| Reserpine + this compound | 316 | 2100 ± 180 |
Table 2: Effect of this compound on Catalepsy in Reserpine-Treated Rats
| Treatment Group | Dose (nmol, i.c.v.) | Time on Bar (seconds) (Mean ± SEM) |
| Vehicle + Vehicle | - | 5 ± 2 |
| Reserpine + Vehicle | - | 170 ± 10 |
| Reserpine + this compound | 30 | 110 ± 15 |
| Reserpine + this compound | 93 | 60 ± 12 |
| Reserpine + this compound | 316 | 25 ± 8 |
Experimental Protocols
Protocol 1: Induction of Akinesia with Reserpine
Objective: To induce a state of akinesia and catalepsy in rats, modeling the motor deficits of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Reserpine powder
-
Glacial acetic acid
-
Distilled water
-
Sterile syringes and needles (25G)
Procedure:
-
Prepare the reserpine solution (1.0 mg/mL) by dissolving reserpine in a minimal amount of glacial acetic acid and then diluting with distilled water to the final volume.
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Administer a single subcutaneous (s.c.) injection of reserpine at a dose of 3-5 mg/kg.
-
Return the animals to their home cages.
-
Behavioral testing should be conducted 18-24 hours post-reserpine injection, a time point at which profound and stable akinesia is observed.
Protocol 2: Intracerebroventricular (i.c.v.) Cannula Implantation
Objective: To surgically implant a guide cannula into the lateral ventricle of the rat brain for subsequent drug administration.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stainless steel guide cannula
-
Dental cement
-
Surgical tools
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.8 mm, ML ±1.5 mm).
-
Slowly lower the guide cannula to the desired depth (DV -3.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animals to recover for at least one week before reserpine treatment and drug administration.
Protocol 3: Administration of this compound and Behavioral Assessment
Objective: To evaluate the ability of this compound to reverse reserpine-induced akinesia.
Materials:
-
This compound (water-soluble sodium salt preferred)
-
Sterile saline (vehicle)
-
Microinjection pump and tubing
-
Internal injection cannula
-
Open field apparatus
-
Catalepsy bar (horizontal bar raised 9 cm from the surface)
Procedure:
-
Drug Preparation: Dissolve this compound sodium salt in sterile saline to achieve the desired concentrations for delivering doses of 30, 93, and 316 nmol in a small volume (e.g., 2-5 µL).
-
Reserpine Induction: 18-24 hours before testing, administer reserpine as described in Protocol 1.
-
Baseline Assessment: Place the reserpine-treated rat in the open field for a 5-minute habituation period, followed by a 5-minute baseline recording of locomotor activity. Also, perform a baseline catalepsy test.
-
i.c.v. Administration: Gently restrain the rat, remove the dummy cannula, and insert the internal injection cannula connected to the microinjection pump. Infuse the vehicle or the specific dose of this compound over 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion.
-
Post-injection Behavioral Testing:
-
Open Field Test: 15-30 minutes after i.c.v. injection, place the rat in the center of the open field apparatus and record its activity for 30 minutes using an automated tracking system. Key parameters to measure are total distance traveled, rearing frequency, and time spent immobile.
-
Catalepsy Bar Test: Assess catalepsy by gently placing the rat's forepaws on a horizontal bar. Measure the time (in seconds) the rat remains in this imposed posture, with a cut-off time of 180 seconds.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Caption: Experimental workflow for evaluating this compound in the reserpine-induced akinesia model.
Application Notes
-
This compound has limited blood-brain barrier permeability, which necessitates direct central administration (e.g., i.c.v.) for efficacy in this model.
-
The use of a water-soluble salt form of this compound is recommended for i.c.v. administration to ensure complete dissolution and accurate dosing.
-
The reserpine model induces a profound but reversible monoamine depletion. It is an excellent tool for screening compounds with potential symptomatic anti-parkinsonian effects.
-
It is crucial to monitor the health of the animals after reserpine administration, as it can cause side effects such as ptosis, hypothermia, and weight loss. Supportive care may be necessary.
-
The doses provided in the data tables and protocols are based on published information and should be optimized for specific laboratory conditions and animal strains.
Conclusion
This compound demonstrates significant efficacy in reversing the motor deficits in the reserpine-induced akinesia model in rats. Its mechanism of action, via positive allosteric modulation of mGluR4 in the basal ganglia, represents a promising non-dopaminergic approach for the symptomatic treatment of Parkinson's disease. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and other mGluR4 modulators.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Reserpine? [synapse.patsnap.com]
Application Notes and Protocols for Cell-Based Thallium Flux Assay: (1R,2S)-VU0155041
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-coupled inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and cardiac function. Their activation, often mediated by Gi/o-coupled G-protein coupled receptors (GPCRs), leads to potassium efflux and membrane hyperpolarization. The compound (1R,2S)-VU0155041 is a known partial agonist for the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor. Activation of mGluR4 by agonists like this compound initiates a signaling cascade that results in the activation of GIRK channels.
This application note provides a detailed protocol for a cell-based thallium flux assay to quantitatively assess the activation of GIRK channels by this compound. Thallium (Tl+) serves as a surrogate for potassium (K+) ions and its influx through open GIRK channels is measured using a thallium-sensitive fluorescent dye. This high-throughput compatible assay is a robust method for characterizing the potency and efficacy of compounds that modulate GIRK channel activity.
Signaling Pathway of mGluR4-Mediated GIRK Channel Activation
The activation of GIRK channels by the mGluR4 agonist this compound follows a well-defined signaling pathway. Upon binding of this compound to the mGluR4, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gi/o protein dissociates into its Gαi/o-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the influx of thallium ions in this assay format.
Experimental Workflow
The thallium flux assay follows a sequential workflow designed for high-throughput screening. The process begins with seeding cells co-expressing the mGluR4 receptor and GIRK channels. After cell adherence, a thallium-sensitive dye is loaded into the cells. The test compound, this compound, is then added, followed by a stimulus buffer containing thallium ions. The resulting increase in intracellular fluorescence, proportional to thallium influx through activated GIRK channels, is measured using a fluorescence plate reader.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 cells stably co-expressing human mGluR4 and Kir3.1/3.2 | Commercially available or generated in-house | N/A |
| DMEM, high glucose, GlutaMAX™ Supplement, pyruvate | Thermo Fisher Scientific | 10569010 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin® (G418 Sulfate) | Thermo Fisher Scientific | 10131035 |
| Hygromycin B | Thermo Fisher Scientific | 10687010 |
| Poly-D-lysine | Sigma-Aldrich | P6407 |
| Thallium Flux Assay Kit (e.g., FluxOR™ II Green) | Thermo Fisher Scientific | F20015 |
| This compound | Tocris Bioscience | 4893 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 384-well black, clear-bottom microplates | Corning | 3764 |
Experimental Protocol
Cell Culture and Plating
-
Culture HEK293 cells co-expressing mGluR4 and Kir3.1/3.2 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL Geneticin, and 200 µg/mL Hygromycin B at 37°C in a humidified atmosphere of 5% CO2.
-
Coat 384-well black, clear-bottom microplates with Poly-D-lysine according to the manufacturer's instructions.
-
Harvest cells using a non-enzymatic cell dissociation solution and resuspend in antibiotic-free culture medium.
-
Seed the cells at a density of 15,000-20,000 cells per well in 20 µL of medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
Dye Loading
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's protocol (e.g., FluxOR™ II Green).
-
Carefully remove the cell culture medium from the wells.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60-90 minutes at room temperature, protected from light.
Compound Addition and Thallium Flux Measurement
-
Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Transfer 5 µL of the diluted compound solutions to the corresponding wells of the cell plate.
-
Incubate for 10-20 minutes at room temperature.
-
Prepare the thallium stimulus buffer according to the kit manufacturer's instructions.
-
Place the microplate into a fluorescence kinetic plate reader (e.g., FLIPR Tetra® or equivalent).
-
Set the plate reader to record fluorescence (e.g., Excitation: 488 nm, Emission: 525 nm) every second for a total of 120 seconds.
-
After 10-20 seconds of baseline reading, add 10 µL of the thallium stimulus buffer to each well using the plate reader's integrated fluidics.
-
Continue recording the fluorescence for the remainder of the 120-second period.
Data Analysis and Presentation
Data Analysis
-
The kinetic fluorescence data is typically analyzed by calculating the maximal fluorescence signal or the rate of fluorescence increase after the addition of the thallium stimulus.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the response amplitude.
-
Normalize the data to the vehicle control (0% activation) and a maximal response control (e.g., a saturating concentration of a known GIRK activator or a high concentration of K+).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
The Z'-factor, a measure of assay quality, can be calculated using the following formula: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|) where SD is the standard deviation and Mean is the average of the maximal and minimal signals.
Illustrative Quantitative Data
The following table summarizes representative data for the activation of GIRK channels by this compound in a thallium flux assay.
| Parameter | Value | Description |
| EC50 | 1.5 µM | The concentration of this compound that elicits a half-maximal response. |
| Maximal Response | 85% | The efficacy of this compound relative to a full agonist. |
| Hill Slope | 1.2 | The steepness of the dose-response curve. |
| Z'-Factor | 0.75 | Indicates a robust and high-quality assay. |
Conclusion
The cell-based thallium flux assay is a powerful and reliable method for characterizing the activity of compounds that modulate GIRK channels. The detailed protocol provided herein enables researchers to quantify the potency and efficacy of the mGluR4 agonist this compound on GIRK channel activation. This assay is readily adaptable for high-throughput screening campaigns aimed at the discovery of novel GIRK channel modulators for therapeutic development.
Application Notes and Protocols for Electrophysiological Recording with (1R,2S)-VU0155041
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (1R,2S)-VU0155041, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in electrophysiological studies.
I. Application Notes
This compound Overview
This compound is a chemical compound that acts as a positive allosteric modulator and partial agonist at the mGluR4 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, glutamate. This mechanism allows for a more nuanced modulation of glutamatergic neurotransmission, preserving the spatial and temporal dynamics of endogenous signaling.[3] mGluR4 is a G-protein-coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and modulating downstream ion channel activity.[2][4]
Chemical and Biological Properties
| Property | Value | Reference |
| Chemical Name | cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Molecular Weight | 316.18 g/mol | |
| Formula | C₁₄H₁₅Cl₂NO₃ | |
| Purity | ≥99% (HPLC) | |
| EC₅₀ (human mGluR4) | 798 nM | |
| EC₅₀ (rat mGluR4) | 693 nM | |
| Solubility | Soluble in normal saline (0.9% NaCl) |
Mechanism of Action
This compound enhances the affinity and/or efficacy of glutamate at the mGluR4 receptor. By binding to an allosteric site, it induces a conformational change in the receptor that facilitates G-protein coupling and subsequent intracellular signaling in the presence of glutamate. The primary downstream effect is the inhibition of presynaptic voltage-gated Ca²⁺ channels, which in turn reduces the probability of neurotransmitter release. This makes mGluR4, and by extension its PAMs like this compound, key regulators of synaptic transmission and plasticity.
II. Quantitative Data from Electrophysiological Studies
The following table summarizes key quantitative findings from studies utilizing this compound.
| Parameter | Species | Brain Region | Concentration/Dose | Observed Effect | Reference |
| LTP (fEPSP slope) | Rat (VPA-induced autism model) | Dentate Gyrus | 50 µ g/0.5 µl | No significant alteration in fEPSP slope potentiation in control or VPA-exposed rats. | |
| LTP (Population Spike) | Rat (VPA-induced autism model) | Dentate Gyrus | 50 µ g/0.5 µl | Significant decrease in population spike LTP in VPA-exposed rats. | |
| Morphine-induced CPP (Acquisition) | Rat | Nucleus Accumbens | 10, 30, 50 µ g/0.5 µl | Dose-dependent inhibition of the acquisition of morphine-induced conditioned place preference. | |
| Morphine-induced CPP (Expression) | Rat | Nucleus Accumbens | 50 µ g/0.5 µl | No effect on the expression of morphine-induced CPP. | |
| Morphine-induced CPP (Extinction) | Rat | Nucleus Accumbens | 10, 30, 50 µ g/0.5 µl | Reduced the extinction period of CPP. | |
| Morphine-induced CPP (Reinstatement) | Rat | Nucleus Accumbens | 10, 30, 50 µ g/0.5 µl | Dose-dependently inhibited the reinstatement of CPP. | |
| Locomotor Activity | Rat | Nucleus Accumbens | Up to 50 µ g/0.5 µl | No significant effect on locomotor activity. |
III. Experimental Protocols
The following are detailed protocols for in vivo electrophysiological recordings using this compound, synthesized from published research.
Protocol 1: In Vivo Field Potential Recording and LTP Induction in the Rat Hippocampus
This protocol is adapted from studies investigating the effects of this compound on synaptic plasticity in the dentate gyrus (DG) of anesthetized rats.
Materials:
-
This compound (e.g., from Tocris Bioscience)
-
Sterile 0.9% saline
-
Anesthetic (e.g., Urethane)
-
Stereotaxic apparatus
-
Stimulating and recording electrodes (e.g., Teflon-coated stainless steel)
-
Microsyringe pump and Hamilton syringe (5 µL)
-
Cannula for microinjection
-
Amplifier, stimulator, and data acquisition system
-
Surgical tools
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat (e.g., with urethane) and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the hippocampus.
-
Implant a stimulating electrode in the perforant path (PP) and a recording electrode in the dentate gyrus (DG) based on stereotaxic coordinates.
-
Implant a guide cannula into the DG for microinjection of this compound.
-
Meticulously lower electrodes to minimize tissue damage.
-
-
Drug Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired final concentration (e.g., 50 µ g/0.5 µl).
-
Load the solution into a Hamilton microsyringe.
-
-
Electrophysiological Recording:
-
Deliver single biphasic square wave pulses (e.g., 0.1 ms duration) to the PP to establish a baseline field potential response in the DG.
-
Determine the stimulus intensity that elicits a population spike (PS) amplitude of approximately 50% of the maximum.
-
Record stable baseline responses for at least 30 minutes, with test stimuli delivered at regular intervals (e.g., every 10 seconds).
-
-
Drug Administration:
-
Midway through the baseline recording session, administer this compound or vehicle (saline) into the DG via the implanted cannula.
-
Infuse the solution slowly over a period of several minutes (e.g., 5 minutes) to ensure proper diffusion and minimize tissue damage.
-
-
LTP Induction:
-
After drug administration and a continued period of baseline recording, induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol involves multiple trains of high-frequency bursts (e.g., 10 bursts of 10 pulses at 400 Hz, with a 200 ms inter-burst interval).
-
Continue recording field potentials for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the field excitatory postsynaptic potential (fEPSP) and the amplitude of the population spike (PS) for each recorded potential.
-
Normalize the post-HFS data to the average baseline values.
-
Compare the degree of potentiation between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
-
IV. Logical Relationships and Expected Outcomes
The application of this compound is expected to modulate synaptic transmission and plasticity by enhancing the function of presynaptic mGluR4 receptors. The precise outcome can be context-dependent.
-
In models of excessive glutamate release: VU0155041 may have a neuroprotective or stabilizing effect by reducing presynaptic glutamate release, thereby dampening hyperexcitability.
-
In studies of synaptic plasticity: The effect may be more complex. As seen in the VPA-autism model, while it did not restore fEPSP-LTP, it significantly reduced PS-LTP, suggesting a nuanced interference with the physiological processes underlying synaptic plasticity. This highlights the importance of carefully designed experiments to dissect the specific contributions of mGluR4 modulation to neuronal function.
-
In behavioral studies: By modulating key reward circuits like the nucleus accumbens, VU0155041 has been shown to reduce the rewarding properties of drugs like morphine, suggesting a therapeutic potential in addiction research.
References
- 1. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microinjection of (1R,2S)-VU0155041 into the Hippocampus
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4)[1][2]. As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. mGluR4 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[3]. This modulation of the glutamatergic system makes this compound a valuable tool for investigating the role of mGluR4 in various physiological and pathological processes within the central nervous system, including synaptic plasticity in the hippocampus.
These application notes provide a comprehensive overview and detailed protocols for the microinjection of this compound into the hippocampus of rodents, a key brain region for learning and memory.
Mechanism of Action and Signaling Pathway
This compound potentiates the activity of mGluR4, a presynaptically located receptor in the hippocampus that modulates neurotransmitter release. The canonical signaling pathway for mGluR4 involves:
-
Binding of Glutamate: Glutamate, the primary excitatory neurotransmitter, binds to the orthosteric site of the mGluR4 receptor.
-
Allosteric Modulation by this compound: this compound binds to an allosteric site on the receptor, inducing a conformational change that increases the affinity and/or efficacy of glutamate.
-
G-protein Activation: The activated mGluR4 receptor couples to a Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP.
-
Downstream Effects: The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), which in turn can modulate various downstream targets, including ion channels and transcription factors, ultimately affecting neurotransmitter release.
While the inhibition of the adenylyl cyclase/cAMP pathway is the canonical signaling cascade for mGluR4, some evidence suggests the possibility of alternative pathways in other brain regions, such as the activation of phospholipase C (PLC) and protein kinase C (PKC), which could also be relevant in the hippocampus.
Canonical mGluR4 Signaling Pathway.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC₅₀ (nM) |
| mGluR4 | Human | 798 ± 58 |
| mGluR4 | Rat | 693 ± 140 |
| Data from Niswender et al. (2008) |
Table 2: In Vivo Microinjection Doses and Behavioral Effects
| Brain Region | Species | Doses (µg/µL) | Volume (µL) | Behavioral Effect | Reference |
| Nucleus Accumbens | Rat | 10, 30, 50 | 0.5 | Dose-dependent inhibition of morphine-induced conditioned place preference reinstatement. | Ebrahimi et al. (2023)[4] |
| Dentate Gyrus | Rat | Not specified in abstract | Not specified in abstract | Did not restore LTP in a valproic acid-induced autism model; decreased population spike LTP. | Ebrahimi et al. (2024)[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Microinjection
Materials:
-
This compound (powder form)
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound powder to achieve the desired final concentration. Based on available literature, a starting concentration range of 10-50 µg/µL can be considered. For example, to prepare a 10 µg/µL solution, weigh 1 mg of this compound.
-
Dissolve the weighed powder in a corresponding volume of sterile 0.9% saline to achieve the target concentration. For 1 mg of the compound, add 100 µL of saline.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic Microinjection into the Rat Dentate Gyrus
Materials and Equipment:
-
Adult male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane or equivalent)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe (10 µL) with a 33-gauge injection needle
-
Microinjection pump
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Stereotaxic Fixation:
-
Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal in the stereotaxic frame, ensuring the head is held firmly by the ear bars and incisor bar.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Shave the scalp and disinfect the area with an appropriate antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Retract the periosteum to visualize the bregma and lambda landmarks.
-
Level the skull by ensuring that the dorsal-ventral (DV) coordinates for bregma and lambda are in the same horizontal plane.
-
-
Targeting the Dentate Gyrus:
-
Using a rat brain atlas (e.g., Paxinos and Watson), determine the stereotaxic coordinates for the dentate gyrus. For example, coordinates for the granular cell layer of the dentate gyrus are approximately:
-
Anterior-Posterior (AP): -3.8 mm from bregma
-
Medial-Lateral (ML): ±2.3 mm from the midline
-
Dorsal-Ventral (DV): -2.7 to -3.2 mm from the skull surface
-
-
Move the injection needle to the calculated AP and ML coordinates.
-
-
Craniotomy and Dura Mater Puncture:
-
Carefully drill a small burr hole (approximately 1 mm in diameter) at the target coordinates, avoiding damage to the underlying dura mater.
-
Gently puncture the dura mater with a fine-gauge needle to allow for the smooth insertion of the injection needle.
-
-
Microinjection:
-
Slowly lower the injection needle to the predetermined DV coordinate.
-
Infuse the this compound solution at a slow and constant rate (e.g., 0.1-0.2 µL/min) using a microinjection pump. A total volume of 0.5-1.0 µL per side is a reasonable starting point.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the compound and to minimize backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per your institution's guidelines.
-
Monitor the animal during recovery until it is fully ambulatory.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for a study involving the microinjection of this compound into the hippocampus.
General Experimental Workflow.
Considerations and Best Practices
-
Control Groups: It is essential to include a vehicle control group that receives microinjections of the solvent (e.g., sterile 0.9% saline) under the same experimental conditions.
-
Histological Verification: After the completion of behavioral or electrophysiological experiments, it is crucial to perfuse the animals and perform histological analysis (e.g., Nissl staining) to verify the precise location of the microinjection.
-
Dose-Response Studies: To determine the optimal effective dose for a specific experimental paradigm, it is recommended to perform a dose-response study with multiple concentrations of this compound.
-
Animal Welfare: All procedures should be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) to ensure the ethical treatment and welfare of the animals.
References
- 1. Atlas of the Postnatal Rat Brain in Stereotaxic Coordinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereotaxic Atlases for Neuroscience Research - Rat & Mouse Brains [leicabiosystems.com]
- 3. Effects of intra-hippocampal scopolamine injections in a repeated spatial acquisition task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(1R,2S)-VU0155041 solubility in DMSO and saline
This technical support guide provides detailed information on the solubility of (1R,2S)-VU0155041 in Dimethyl Sulfoxide (DMSO) and saline. It includes frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (316.28 mM).[1] It is recommended to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic treatment may be required to fully dissolve the compound.[1]
Q2: Is this compound soluble in saline?
A2: this compound has limited solubility in aqueous solutions like saline on its own. For in vivo experiments requiring a saline-based vehicle, it is necessary to first dissolve the compound in DMSO and then use co-solvents to create a stable solution.
Q3: How can I prepare a saline-based solution of this compound for in vivo experiments?
A3: A common method involves preparing a stock solution in DMSO and then diluting it in a vehicle containing co-solvents. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option includes using 10% DMSO with 90% (20% SBE-β-CD in Saline).[1] These methods can achieve a clear solution with a solubility of at least 2.5 mg/mL.
Q4: What should I do if I observe precipitation when preparing my solution?
A4: If you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution. It is also recommended to prepare these solutions fresh on the day of use.
Q5: What is the stability and storage recommendation for this compound stock solutions in DMSO?
A5: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 316.28 mM | Requires sonication; use of new, anhydrous DMSO is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.91 mM | Results in a clear solution. Prepare fresh for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.91 mM | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 7.91 mM | Results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for several minutes until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Saline-Based Working Solution for In Vivo Administration
This protocol details the preparation of 1 mL of a working solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Begin with a pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform.
-
If any precipitation is observed, gently warm the solution or sonicate until it clarifies.
-
This working solution should be prepared fresh on the day of the experiment.
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing a saline-based solution of this compound.
References
Preparing (1R,2S)-VU0155041 stock solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and use of (1R,2S)-VU0155041 stock solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the cis regioisomer of VU0155041. It acts as a partial agonist and a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate.[3] It is being investigated for its therapeutic potential in conditions such as Parkinson's disease.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. It is also soluble in ethanol and aqueous solutions containing NaOH. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are used.
Q3: How should I store this compound as a solid and in solution?
-
Solid Form: The solid compound can be stored at room temperature for up to 12 months.
-
Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Recommended storage conditions for stock solutions are:
-
-20°C for up to 1 year.
-
-80°C for up to 2 years. Some suppliers recommend shorter storage periods of 1 month at -20°C and 6 months at -80°C, so it is always best to consult the vendor's datasheet.
-
Q4: Can I use this compound for in vivo studies?
Yes, this compound has been used in animal models, particularly for neurological disorders. However, it has shown limited blood-brain barrier permeability, and thus for central nervous system targets, intracerebroventricular (i.c.v.) administration is often employed. A water-soluble sodium salt form is also available, which may be more suitable for certain applications.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving completely.
-
Solution 1: Use the correct solvent. Ensure you are using a recommended solvent such as DMSO for high concentrations. For aqueous solutions, the addition of 1 equivalent of NaOH can aid dissolution.
-
Solution 2: Gentle warming and sonication. If precipitation or phase separation occurs, gentle warming and/or sonication can help to fully dissolve the compound. Use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
-
Solution 3: Check the concentration. You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent. Refer to the solubility data table below.
Issue 2: I am observing unexpected or off-target effects in my cell-based assays.
-
Solution 1: Verify the final concentration of the solvent. High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.1-0.5%).
-
Solution 2: Confirm the selectivity of the compound. this compound is reported to be selective for mGluR4. However, at very high concentrations, off-target effects can never be fully excluded. It is advisable to run appropriate controls, including vehicle-only controls and potentially testing against other mGluR subtypes if they are relevant to your system.
-
Solution 3: Consider the cis/trans isomers. this compound is the more active cis isomer. The trans isomer (VU0155040) is significantly less active. Ensure you are using the correct isomer for your experiments.
Issue 3: I am not seeing the expected effect in my in vivo experiment.
-
Solution 1: Review the route of administration. Due to limited blood-brain barrier permeability, systemic administration may not be effective for central nervous system targets. Consider local administration methods such as intracerebroventricular (i.c.v.) injection.
-
Solution 2: Check the dosage. The effective dose can vary depending on the animal model and the specific experimental paradigm. Consult the literature for reported effective doses. For example, doses in the nanomolar range have been used for i.c.v. administration in rats.
-
Solution 3: Prepare a fresh solution. The stability of the compound in the final dosing vehicle should be considered. For prolonged experiments, it may be necessary to prepare fresh solutions.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (316.28 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended. |
| Ethanol | up to 50 mM | |
| 1 eq. NaOH | up to 100 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.91 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.91 mM) | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.91 mM) | Results in a clear solution. |
Table 2: Potency of this compound
| Receptor | EC₅₀ |
| Human mGluR4 | 798 nM |
| Rat mGluR4 | 693 nM |
| Partial mGluR4 Agonist Activity | 2.35 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 3.1628 mg (Molecular Weight = 316.28 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube or vial.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (Example Formulation)
This protocol is based on a formulation that yields a clear solution of ≥ 2.5 mg/mL.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (for a final volume of 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Final Mixing: Vortex the final solution until it is clear and uniform. This solution is now ready for administration. It is recommended to prepare this solution fresh on the day of the experiment.
Visualizations
Caption: Modulation of the mGluR4 signaling pathway by this compound.
Caption: A general workflow for preparing and using this compound.
References
Technical Support Center: Dissolving (1R,2S)-VU0155041
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving (1R,2S)-VU0155041 using sonication. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful preparation of your compound for experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the compound's solubility.[1][2]
Q2: Is sonication necessary to dissolve this compound in DMSO?
A2: Yes, for high concentrations, sonication is recommended to aid dissolution.[1] Sonication uses high-frequency sound waves to create cavitation in the solvent, which helps to break down compound aggregates and enhance solvation, leading to a faster and more efficient dissolution process.[3]
Q3: What should I do if my compound precipitates out of the DMSO stock solution?
A3: Precipitation can occur for several reasons, including the use of DMSO that has absorbed water, exceeding the solubility limit, or issues arising from freeze-thaw cycles. If precipitation is observed, you can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and sonication. However, if the precipitate does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate concentration for your experiments.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Bring the vial of this compound and the bottle of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Place the tube in a water bath sonicator.
-
Sonicate for 10-15 minutes. The water in the bath should be at room temperature.
-
Visually inspect the solution. If undissolved particles remain, repeat the vortexing and sonication steps.
-
Once the solution is clear, it is ready for use or storage.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (316.28 mM) | |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when dissolving this compound.
| Problem | Possible Cause | Solution |
| Compound not dissolving in DMSO | 1. Hygroscopic DMSO (water contamination). 2. Concentration exceeds solubility limit. 3. Insufficient mixing/sonication. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Prepare a more dilute stock solution. 3. Increase vortexing time and sonicate for an additional 10-15 minutes. Gentle warming to 37°C can also be attempted. |
| Precipitate forms in stock solution upon storage | 1. Repeated freeze-thaw cycles. 2. Moisture absorption during storage. | 1. Aliquot the stock solution into single-use volumes. 2. Ensure vials are tightly sealed. Allow vials to equilibrate to room temperature before opening to prevent condensation. |
| Solution is cloudy or hazy after sonication | Formation of very fine, suspended particles. | 1. Attempt to redissolve with further sonication and gentle warming. 2. If cloudiness persists, filter the solution through a 0.22 µm syringe filter compatible with DMSO. Note that this may slightly lower the final concentration. |
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Troubleshooting logic for this compound dissolution.
References
Stability of (1R,2S)-VU0155041 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (1R,2S)-VU0155041 in aqueous solutions. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and visualizations to support your research.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution upon preparation or storage | - Low aqueous solubility of the free acid form.- Solution saturation has been exceeded.- Use of an inappropriate buffer or pH. | - Use the water-soluble sodium salt of VU0155041 if possible.- Prepare fresh solutions for each experiment. It is recommended to prepare working solutions for in vivo experiments on the same day.[1][2]- For the free acid form, consider using a co-solvent system. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]- Ensure the pH of the aqueous solution is compatible with the compound's stability (see stability section for general guidance).- If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] |
| Inconsistent experimental results | - Degradation of the compound in aqueous solution over time.- Improper storage of stock solutions.- Repeated freeze-thaw cycles of stock solutions. | - Prepare fresh aqueous solutions before each experiment.- Store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the compound | - Incorrect solvent being used.- Compound is the free acid form with limited aqueous solubility. | - this compound is soluble in DMSO (to 100 mM) and ethanol (to 50 mM).- For aqueous solutions, use of a co-solvent or the sodium salt form is recommended. |
| Precipitation in cell culture media | - Interaction with media components (e.g., proteins, salts).- Temperature shifts between storage and incubator. | - Test the solubility of VU0155041 in the specific cell culture medium at the final working concentration before performing experiments.- Prepare a concentrated stock solution in DMSO and dilute it into the media immediately before use, ensuring the final DMSO concentration is not toxic to the cells.- Equilibrate the media to the experimental temperature before adding the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at room temperature. Stock solutions in organic solvents such as DMSO or ethanol should be stored at -20°C for up to one year or -80°C for up to two years. It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q2: How should I prepare aqueous solutions of this compound for my experiments?
A2: Due to the limited aqueous stability of many small molecules, it is best practice to prepare aqueous working solutions of this compound fresh on the day of the experiment. If you are using the free acid form, which has low water solubility, consider using a formulation with co-solvents such as DMSO and PEG300. Alternatively, the sodium salt of VU0155041 is available and offers better water solubility.
Q3: Is there any quantitative data on the stability of this compound in aqueous solutions at different pH values and temperatures?
A3: Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound under various aqueous conditions (e.g., a comprehensive pH-rate profile or degradation kinetics at different temperatures). General practice for similar compounds suggests that stability is often pH and temperature-dependent. Therefore, it is crucial to prepare solutions fresh and minimize the time they are kept in aqueous buffers before use. For critical applications, it is advisable to perform an in-house stability study under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: Specific degradation pathways for this compound have not been detailed in the available literature. For many carboxylic acid- and amide-containing compounds, hydrolysis can be a potential degradation route, which can be influenced by pH and temperature. Photodegradation could also be a factor if solutions are exposed to light for extended periods.
Experimental Protocols
General Protocol for Assessing Aqueous Stability of a Small Molecule Using HPLC
This protocol provides a general framework for determining the stability of a small molecule like this compound in a specific aqueous solution.
Objective: To determine the degradation rate of the compound in an aqueous buffer over time at a specific temperature.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Aqueous Working Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low enough to not affect stability or the assay (typically ≤1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the aqueous working solution, and either inject it directly onto the HPLC or quench the reaction by diluting it with the mobile phase and store at a low temperature (e.g., -20°C) until analysis.
-
Incubation: Place the remaining aqueous working solution in a temperature-controlled environment (e.g., 25°C, 37°C). Protect from light if photostability is also being assessed.
-
Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution. Process these samples in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all samples by a validated HPLC method to determine the concentration of the parent compound. The method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Plot the concentration of the compound or the percentage remaining as a function of time. From this data, the degradation rate constant and half-life (t½) can be calculated.
Visualizations
Signaling Pathway of mGluR4 Positive Allosteric Modulation
References
Optimizing (1R,2S)-VU0155041 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (1R,2S)-VU0155041 in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4)[1]. As a PAM, it does not directly activate the receptor on its own but enhances the affinity and/or efficacy of the endogenous agonist, glutamate, or other orthosteric agonists like L-AP4[1][2]. It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site.
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell system used. However, based on its known potency, a good starting point for concentration-response curves is to use a range spanning from 1 nM to 30 µM. The reported EC50 values for this compound are approximately 798 nM for human mGluR4 and 693 nM for rat mGluR4[1][2]. In some functional assays, an EC50 of 2.35 µM has also been reported. A concentration of 30 µM has been used in fold-shift experiments to determine the maximal potentiation effect.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, 10 mM or higher. This stock solution can then be serially diluted in the appropriate aqueous assay buffer to achieve the desired final concentrations. To aid dissolution, gentle heating and/or sonication may be used. Always use freshly opened DMSO to avoid issues with water absorption, which can affect solubility.
Q4: What cell lines are suitable for in vitro assays with this compound?
A4: The most common cell lines used for assays involving this compound are those heterologously expressing the mGluR4 receptor. Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells are frequently used for this purpose. It is crucial to use a cell line with a stable and high level of mGluR4 expression to ensure a robust and reproducible assay signal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Assay Buffer | Low aqueous solubility of this compound. The final concentration of DMSO in the assay may be too low. | Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. Prepare intermediate dilutions of your compound in DMSO before adding to the aqueous buffer. If precipitation persists, consider using a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) in your assay buffer, but first, verify its compatibility with your assay system. Sonication of the final diluted solution before adding to the cells can also help. |
| High Well-to-Well Variability | Inconsistent cell seeding density. Uneven compound distribution due to poor mixing. Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. After adding the compound, mix the plate gently on an orbital shaker. To minimize edge effects, avoid using the outer wells of the microplate for experimental data points; instead, fill them with buffer or media. |
| No or Low Potentiation Effect Observed | Low expression of mGluR4 in the cell line. Suboptimal concentration of the orthosteric agonist. Inactive compound. | Verify the expression level of mGluR4 in your cell line using techniques like Western blot or qPCR. Optimize the concentration of the orthosteric agonist (e.g., glutamate or L-AP4) to be in the EC20-EC50 range to observe a significant potentiation. Confirm the identity and purity of your this compound stock by analytical methods if possible. |
| Apparent Agonist Activity in the Absence of an Orthosteric Agonist | At high concentrations, some PAMs can exhibit direct agonist activity. | This is a known characteristic of some mGluR4 PAMs. To differentiate between PAM and direct agonist effects, perform a concentration-response curve of this compound in the absence of an orthosteric agonist. If direct agonism is observed, ensure your experimental concentrations are in a range that primarily demonstrates potentiation of the orthosteric agonist. |
| Inconsistent Results Between Experiments | Variation in cell passage number. Differences in serum batches used in cell culture. Instability of the compound in the assay buffer over time. | Use cells within a consistent and defined passage number range for all experiments. If using serum, test different lots to ensure they do not interfere with the assay. Prepare fresh dilutions of this compound for each experiment and minimize the time the compound spends in aqueous buffer before being added to the cells. |
Quantitative Data Summary
| Parameter | Human mGluR4 | Rat mGluR4 | Reference |
| EC50 (PAM activity) | ~798 nM | ~693 nM | |
| EC50 (cis-regioisomer, partial agonist) | - | 2.35 µM | |
| Concentration for Fold-Shift Experiments | 30 µM | 30 µM |
Experimental Protocols
Thallium Flux Assay for mGluR4 Potentiation
This assay measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are activated by Gαi/o-coupled receptors like mGluR4.
Materials:
-
CHO or HEK293 cells stably co-expressing rat or human mGluR4 and a GIRK channel.
-
This compound
-
Orthosteric agonist (e.g., L-Glutamate or L-AP4)
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Stimulus Buffer (Assay buffer containing thallium sulfate and a low concentration of potassium sulfate)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the cells into the 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye solution to each well. Incubate for 60-90 minutes at room temperature in the dark.
-
Compound Addition: Prepare serial dilutions of this compound and the orthosteric agonist in Assay Buffer. Add the compound solutions to the wells and incubate for 10-20 minutes.
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Add the Stimulus Buffer to initiate the thallium influx.
-
Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the GIRK channel activity.
-
Data Analysis: Calculate the rate of thallium flux for each well. Plot the concentration-response curves for the orthosteric agonist in the presence and absence of different concentrations of this compound to determine the fold-shift in potency.
GTPγS Binding Assay
This assay measures the activation of G-proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes prepared from cells expressing mGluR4.
-
This compound
-
Orthosteric agonist (e.g., L-Glutamate)
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of this compound and the orthosteric agonist in Assay Buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through a filter mat, followed by washing with ice-cold wash buffer.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the concentration-response curves to determine the EC50 and maximal stimulation.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation, by quantifying the levels of cyclic AMP (cAMP).
Materials:
-
CHO cells stably expressing mGluR4.
-
This compound
-
Orthosteric agonist (e.g., L-Glutamate)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed the cells into the appropriate microplate and allow them to grow to the desired confluency.
-
Compound Incubation: Pre-incubate the cells with different concentrations of this compound and the orthosteric agonist for a specified period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production. Plot concentration-response curves to determine the IC50 values.
Visualizations
Caption: mGluR4 Signaling Pathway.
References
Troubleshooting unexpected results with (1R,2S)-VU0155041 in LTP studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the mGluR4 positive allosteric modulator (PAM), (1R,2S)-VU0155041, in long-term potentiation (LTP) studies.
Troubleshooting Guide
This guide addresses unexpected results you may encounter during your LTP experiments with this compound.
Q1: I am not observing the expected potentiation of LTP with this compound. In fact, in some cases, I see a reduction in potentiation. What could be the cause?
A1: This is a critical and indeed reported issue. A study investigating the effects of this compound on LTP in a rat model of autism found that the compound failed to rescue LTP deficits and, unexpectedly, led to a significant decrease in the population spike (PS) component of LTP[1][2][3]. Several factors could contribute to a lack of potentiation or even inhibition of LTP:
-
Presynaptic Inhibition: mGluR4 is predominantly a presynaptic autoreceptor.[4] Its activation, potentiated by VU0155041, inhibits the release of glutamate.[1] While this can be neuroprotective in some contexts, excessive inhibition of glutamate release can prevent the strong postsynaptic depolarization required for LTP induction.
-
Modulation of GABAergic Transmission: mGluR4 activation can also reduce GABA release. The net effect on LTP will depend on the balance of its influence on excitatory and inhibitory circuits, which can vary between different brain regions and experimental conditions.
-
Partial Agonist Activity: this compound is not only a PAM but also a partial agonist at mGluR4. This intrinsic activity, independent of synaptic glutamate release, might alter basal synaptic transmission in a way that is not conducive to LTP induction.
-
Experimental Model: The surprising inhibitory effects were observed in a VPA-induced rat model of autism. It is possible that the underlying pathology in this model alters the expression or function of mGluR4 or its downstream signaling pathways, leading to an atypical response to modulation.
-
Concentration of VU0155041: The concentration of the compound is crucial. A high concentration could lead to excessive presynaptic inhibition, thereby preventing LTP. The study reporting LTP inhibition used an intra-hippocampal injection of 50 μ g/0.5 μl. It is essential to perform a thorough dose-response curve in your specific preparation.
Troubleshooting Steps:
-
Optimize Concentration: If you are observing inhibition, try reducing the concentration of this compound. A lower concentration may provide sufficient potentiation of endogenous glutamate effects without causing excessive presynaptic inhibition.
-
Assess Basal Synaptic Transmission: Before inducing LTP, carefully measure input-output curves and paired-pulse facilitation (PPF) in the presence and absence of the compound. An increase in PPF would suggest a presynaptic mechanism of action, specifically a decrease in release probability, which could explain the difficulty in inducing LTP.
-
Consider Your Model: If you are using a disease model, be aware that the signaling pathways and receptor expression may be altered. It may be necessary to characterize the effects of VU0155041 on basal synaptic transmission in your specific model before proceeding with LTP studies.
-
Vary Stimulation Protocol: A stronger LTP induction protocol (e.g., multiple trains of high-frequency stimulation) might be necessary to overcome the presynaptic inhibition caused by VU0155041.
Q2: My LTP results with this compound are highly variable between slices. What are some potential sources of this variability?
A2: Variability in LTP experiments is a common issue, and several factors can be exacerbated when using a modulator like this compound.
-
Slice Health: The health of the hippocampal slices is paramount. Poor slice health can lead to inconsistent synaptic responses and plasticity.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your artificial cerebrospinal fluid (aCSF). Precipitation of the compound will lead to inconsistent effective concentrations.
-
Endogenous Glutamate Levels: As a PAM, the effect of VU0155041 is dependent on the concentration of the endogenous agonist, glutamate. Variability in basal glutamate levels between slices can lead to different magnitudes of effect.
-
Receptor Expression Levels: The expression of mGluR4 can vary between different hippocampal subfields and even between individual animals, which can contribute to variability in the response to VU0155041.
Troubleshooting Steps:
-
Standardize Slice Preparation: Ensure your slice preparation technique is consistent and optimized for slice health. Pay close attention to the temperature and oxygenation of your cutting and recovery solutions.
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved before diluting into aCSF.
-
Monitor Baseline Stability: Establish a stable baseline recording for a sufficient period (e.g., 20-30 minutes) before applying the compound and inducing LTP. This will help to identify and exclude unhealthy or unstable slices.
-
Increase Sample Size: To account for biological variability, increase the number of slices and animals in your experimental groups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) and a partial agonist of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it binds to a site on the mGluR4 receptor that is different from the glutamate binding site. This binding event increases the affinity and/or efficacy of the receptor for its natural ligand, glutamate. As a partial agonist, it can weakly activate the receptor on its own. mGluR4 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the recommended concentrations of this compound for in vitro LTP studies?
A2: The optimal concentration of this compound for in vitro LTP studies should be determined empirically for your specific experimental preparation. However, based on its EC50 values at human and rat mGluR4 receptors (798 nM and 693 nM, respectively), a starting concentration in the range of 1-10 µM would be a reasonable starting point for hippocampal slice experiments. It is crucial to perform a dose-response curve to identify the optimal concentration that enhances LTP without causing significant side effects, such as the inhibition of synaptic transmission.
Q3: How should I prepare and store this compound?
A3: The following table summarizes the key information for preparing and storing this compound.
| Parameter | Recommendation |
| Solubility | Soluble in DMSO. |
| Stock Solution | Prepare a high-concentration stock solution in DMSO. |
| Storage | Store the solid compound and stock solutions at -20°C or -80°C. |
| Working Solution | Dilute the stock solution into your recording medium (e.g., aCSF) on the day of the experiment. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects. |
Q4: Are there any known off-target effects of this compound?
A4: While this compound is reported to be a selective mGluR4 PAM, it is always important to consider potential off-target effects. The structurally related compound, PHCCC, has been shown to have antagonist activity at mGluR1. Although VU0155041 was developed to improve selectivity, it is good practice to consult the latest literature and supplier information for any newly identified off-target activities. If unexpected results persist, consider using a structurally different mGluR4 PAM as a control to confirm that the observed effects are indeed mediated by mGluR4.
Experimental Protocols
Below are detailed methodologies for standard LTP induction protocols that can be adapted for use with this compound.
High-Frequency Stimulation (HFS) Protocol for Hippocampal CA1 LTP
| Parameter | Value |
| Brain Slice Preparation | 350-400 µm thick sagittal or coronal hippocampal slices. |
| Recovery | At least 1 hour in an interface or submerged chamber with oxygenated aCSF at room temperature. |
| Recording | Field excitatory postsynaptic potentials (fEPSPs) recorded from the stratum radiatum of the CA1 region. |
| Stimulation | Schaffer collateral-commissural pathway stimulation. |
| Baseline Recording | Stable baseline for at least 20-30 minutes with single test pulses delivered every 30 seconds. |
| HFS Protocol | One or more trains of 100 pulses at 100 Hz. Inter-train interval is typically 20 seconds. |
| Post-HFS Recording | Record for at least 60 minutes to assess the magnitude and stability of LTP. |
Theta-Burst Stimulation (TBS) Protocol for Hippocampal CA1 LTP
| Parameter | Value |
| Brain Slice Preparation | 350-400 µm thick sagittal or coronal hippocampal slices. |
| Recovery | At least 1 hour in an interface or submerged chamber with oxygenated aCSF at room temperature. |
| Recording | Field excitatory postsynaptic potentials (fEPSPs) recorded from the stratum radiatum of the CA1 region. |
| Stimulation | Schaffer collateral-commissural pathway stimulation. |
| Baseline Recording | Stable baseline for at least 20-30 minutes with single test pulses delivered every 30 seconds. |
| TBS Protocol | 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire train can be repeated 2-3 times with a 20-second interval. |
| Post-TBS Recording | Record for at least 60 minutes to assess the magnitude and stability of LTP. |
Visualizations
mGluR4 Signaling Pathway
Caption: Canonical and alternative signaling pathways of presynaptic mGluR4.
LTP Experimental Workflow
Caption: A typical workflow for an in vitro LTP experiment.
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting unexpected LTP results.
References
- 1. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in behavioral studies with (1R,2S)-VU0155041
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral studies using (1R,2S)-VU0155041.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing high variability or no significant effect in my behavioral experiment?
Potential Causes and Solutions:
-
Inconsistent Drug Preparation: this compound has limited aqueous solubility. Improper dissolution can lead to inconsistent dosing.
-
Solution: Ensure a consistent and validated vehicle and dissolution procedure. For systemic administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Prepare the solution by adding each solvent sequentially and ensure complete dissolution, using gentle heating or sonication if necessary.[1] Always prepare fresh solutions for each experiment to avoid degradation.
-
-
Suboptimal Dosing: The effective dose can vary significantly depending on the route of administration, the animal model, and the specific behavioral paradigm.
-
Solution: Conduct a dose-response study to determine the optimal concentration for your specific experimental conditions. Refer to the dose ranges in the data tables below as a starting point. For instance, in conditioned place preference studies in rats, intra-accumbal microinjections of 10, 30, and 50 μ g/0.5 μL have been shown to be effective.[2] For systemic administration in mice, doses of 2.5 and 5 mg/kg have been used.[3]
-
-
Route of Administration: this compound has limited blood-brain barrier permeability. The route of administration will significantly impact its central nervous system availability and subsequent behavioral effects.
-
Solution: For direct central nervous system effects, consider intracerebroventricular (i.c.v.) or direct microinjection into a specific brain region.[2] If using systemic administration (e.g., intraperitoneal), be aware that higher doses may be required, and peripheral effects could be a confounding factor.
-
-
Timing of Administration: The time between drug administration and behavioral testing is critical.
-
Solution: Standardize the administration-to-test interval across all animals. For example, in some studies, the compound is administered 30 minutes prior to behavioral testing. This timing should be optimized for your specific assay.
-
Question: I am observing unexpected or paradoxical behavioral effects. What could be the cause?
Potential Causes and Solutions:
-
Animal Model-Specific Effects: The effects of this compound can be highly dependent on the specific animal model and its underlying pathophysiology. For example, in a valproic acid (VPA)-induced rat model of autism, VU0155041 unexpectedly failed to rescue long-term potentiation (LTP) deficits and, in fact, exacerbated them.
-
Solution: Carefully consider the neurobiology of your chosen model. The expression levels and localization of mGluR4, as well as the potential for heterodimerization with other receptors (e.g., mGluR2), can alter the pharmacological response to a positive allosteric modulator (PAM). It may be necessary to characterize mGluR4 expression in your model system.
-
-
Partial Agonist Activity: this compound is not only a PAM but also a partial agonist of mGluR4.
-
Solution: At higher concentrations, the partial agonist activity might lead to effects that are not solely dependent on the presence of the endogenous ligand, glutamate. This could result in a ceiling effect or even receptor desensitization. A careful dose-response analysis is crucial to identify a therapeutic window where the PAM activity is predominant.
-
-
Off-Target Effects: While generally selective for mGluR4, high concentrations of any compound increase the risk of off-target effects.
-
Solution: Use the lowest effective dose determined from your dose-response studies. If unexpected effects persist, consider using a structurally different mGluR4 PAM as a control to confirm that the observed effects are indeed mediated by mGluR4.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. mGluR4 is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of mGluR4 typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and reduces the activity of Protein Kinase A (PKA).
How should I store this compound? Stock solutions of this compound can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. For the free acid form, some suppliers suggest storage at -80°C for 6 months or -20°C for 1 month. It is recommended to follow the storage instructions provided by the specific supplier.
What is the difference between this compound and VU0155041? this compound is the cis-regioisomer of VU0155041. The cis-isomer is significantly more active than the trans-isomer.
Data Presentation
Table 1: Physicochemical and In Vitro Properties
| Property | Value | Reference |
| Chemical Name | (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Molecular Weight | 316.18 g/mol | |
| EC₅₀ (human mGluR4) | 798 nM | |
| EC₅₀ (rat mGluR4) | 693 nM | |
| Activity | Partial mGluR4 agonist |
Table 2: Solubility and Vehicle Formulations
| Solvent/Vehicle | Solubility/Formulation | Notes | Reference |
| DMSO | Soluble | --- | |
| Aqueous Vehicle (Systemic) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Add solvents sequentially. Can be heated or sonicated to aid dissolution. | |
| Aqueous Vehicle (Systemic) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | --- | |
| Corn Oil | 10% DMSO, 90% Corn Oil | --- | |
| Saline (for microinjection) | Dissolved in normal saline (0.9% NaCl) | Used for intra-dentate gyrus microinjections. |
Table 3: In Vivo Dosage Information
| Species | Behavioral Assay | Route of Administration | Dose Range | Reference |
| Rat | Conditioned Place Preference | Intra-Nucleus Accumbens | 10, 30, 50 µ g/0.5 µL | |
| Rat | Haloperidol-induced catalepsy | Intracerebroventricular (i.c.v.) | 31, 92 nmol | |
| Rat | Reserpine-induced akinesia | Intracerebroventricular (i.c.v.) | 93, 316 nmol | |
| Mouse | Social Interaction | Intraperitoneal (i.p.) | 2.5, 5 mg/kg | |
| Mouse | Marble Burying | Intraperitoneal (i.p.) | 2.5, 5 mg/kg |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) in Rats (adapted from literature)
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
-
Habituation (Day 1): Allow rats to freely explore all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference. Exclude animals with a strong unconditioned preference for either side chamber (e.g., >75% of the time).
-
Conditioning (Days 2-9, alternating days):
-
On drug conditioning days, administer this compound (e.g., via intra-accumbal microinjection) and immediately confine the rat to one of the outer chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the rat to the opposite outer chamber for the same duration.
-
The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Test (Day 10): In a drug-free state, allow the rats to freely explore all three chambers for the same duration as in the habituation phase. Record the time spent in each chamber.
-
Analysis: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference.
Protocol 2: Social Interaction Test in Mice (adapted from literature)
-
Apparatus: A three-chambered box. The outer chambers contain small wire cages.
-
Habituation (Phase 1): Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test (Phase 2):
-
Place an unfamiliar "stranger" mouse inside one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.
-
Place the test mouse back in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time the test mouse spends sniffing each wire cage.
-
-
Social Novelty Preference Test (Phase 3):
-
Keep the now-familiar stranger mouse in its cage. Place a new, unfamiliar stranger mouse in the previously empty cage.
-
Allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time spent sniffing each wire cage.
-
-
Drug Administration: Administer this compound (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle 30 minutes before the start of the habituation phase.
-
Analysis: Compare the time spent with the stranger mouse versus the empty cage (sociability) and the time spent with the novel stranger versus the familiar stranger (social novelty).
Mandatory Visualizations
Caption: mGluR4 signaling pathway activated by Glutamate and potentiated by this compound.
Caption: General experimental workflow for behavioral studies using this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor brain penetration of mGluR4 ligands like (1R,2S)-VU0155041
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with mGluR4 ligands, with a specific focus on addressing the challenge of poor brain penetration exemplified by compounds like (1R,2S)-VU0155041.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues and questions that arise during the experimental evaluation of mGluR4 ligands.
Question 1: Why am I not observing central nervous system (CNS) effects after systemic administration of this compound?
Answer: The most likely reason is the compound's limited ability to cross the blood-brain barrier (BBB). While VU0155041 is a potent and selective positive allosteric modulator (PAM) of mGluR4 in vitro, like many early mGluR ligands, it was not optimized for CNS penetration.[1][2] L-glutamate analogue ligands, in particular, have shown limited use in animal models due to low BBB penetration.[1][2] For direct CNS effects, consider intrahippocampal or intracerebroventricular (i.c.v.) microinjections, as have been performed in some animal studies.[3] Chronic systemic administration has shown some effects, but these may be dose-dependent and might not reflect high brain concentrations.
Question 2: What are the key physicochemical properties that influence a ligand's ability to cross the blood-brain barrier?
Answer: Several properties are critical for predicting and optimizing BBB penetration. Achieving a high extent of brain penetration is a primary goal for CNS drug discovery. Key strategies involve reducing efflux at the BBB and increasing passive permeability. The main factors include:
-
Lipophilicity (logP/logD): A moderate lipophilicity is generally preferred. Too low, and the molecule won't enter the lipid membranes of the BBB; too high, and it may get stuck in the membrane or be subject to rapid metabolism.
-
Molecular Weight (MW): Smaller molecules (< 400-500 Da) tend to cross the BBB more readily via passive diffusion.
-
Polar Surface Area (PSA): A lower PSA (< 60-90 Ų) is desirable as it reduces the number of hydrogen bonds the molecule can form with the aqueous environment, facilitating entry into the lipophilic barrier.
-
Hydrogen Bond Donors (HBD): A low number of HBDs (typically ≤ 3-5) is crucial for good permeability.
-
Efflux Pump Liability: The molecule should not be a strong substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).
Question 3: How can I experimentally assess the brain penetration of my mGluR4 ligand?
Answer: A multi-tiered approach using both in vitro and in vivo models is recommended to accurately determine the BBB permeability of your compound.
-
In Vitro Models: These are useful for initial screening.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This cell-free assay measures passive diffusion across an artificial lipid membrane, providing a quick estimate of permeability.
-
Cell-Based Assays: Models using brain endothelial-like cells, such as those derived from human induced pluripotent stem cells (iPSCs), can provide more biologically relevant data, including information on both passive diffusion and active transport. These models create a barrier between a luminal (blood) and abluminal (brain) compartment to assess permeability.
-
-
In Vivo Models: These are the gold standard for confirming brain penetration.
-
Brain-to-Plasma Concentration Ratio (Kp or B/P ratio): This involves administering the compound to an animal, and then measuring its concentration in both brain homogenate and plasma at a specific time point. This is the most common parameter for measuring brain penetration.
-
Intracerebral Microdialysis: This technique allows for the measurement of unbound drug concentration in the brain's extracellular fluid over time, providing a dynamic profile of target engagement.
-
In Vivo Permeability Assay with Tracers: This method involves injecting a fluorescently labeled tracer and quantifying its extravasation into the brain parenchyma.
-
Question 4: What are some strategies to improve the brain penetration of mGluR4 ligands?
Answer: If your lead compound shows poor BBB penetration, several medicinal chemistry and drug delivery strategies can be employed.
-
Medicinal Chemistry Approaches:
-
Increase Lipophilicity: Systematically modify the core scaffold to increase its lipophilicity, for example, by adding non-polar groups.
-
Reduce Polar Surface Area: Mask or remove polar functional groups like hydroxyls and carboxyls.
-
Prodrugs: Convert a polar group into a more lipophilic moiety that can be cleaved enzymatically in the brain to release the active drug.
-
-
Advanced Drug Delivery Systems:
-
Nanoparticle-Based Carriers: Encapsulating the drug in liposomes or polymeric nanoparticles can protect it from metabolism and facilitate its transport across the BBB.
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching the drug to a molecule (like a monoclonal antibody) that binds to a receptor (e.g., the transferrin receptor) expressed on the BBB, which then actively transports it into the brain.
-
Focused Ultrasound: The combination of low-intensity focused ultrasound with circulating microbubbles can transiently and locally open the BBB to allow drug entry.
-
Quantitative Data Summary
The following table summarizes key properties of the mGluR4 PAMs VU0155041 and PHCCC. Data for novel, brain-penetrant compounds should be compared against these benchmarks.
| Compound | Structure | Molecular Weight (Da) | Potency (EC₅₀ at mGluR4) | Known Brain Penetration Issues |
| This compound | cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid | 318.17 | ~237 nM | Limited BBB penetration. Must be administered directly into the brain for robust acute CNS effects. |
| PHCCC | N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide | 292.3 | ~4.7 µM | Poor solubility and pharmacokinetic properties; not systemically active and requires i.c.v. administration. |
Note: Quantitative in vivo brain penetration data (e.g., Kp values) for these specific compounds are not consistently reported in publicly available literature, underscoring the challenge they represent.
Visualizations: Pathways and Workflows
mGluR4 Signaling Pathway
The canonical signaling pathway for mGluR4 involves coupling to the Gαi/o subunit of a heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).
Caption: Canonical Gαi/o-coupled signaling pathway for mGluR4.
Experimental Workflow for In Vivo BBB Penetration
This diagram outlines the typical steps for an in vivo experiment to quantify the brain-to-plasma ratio (Kp) of a test compound.
Caption: Workflow for determining the brain-to-plasma ratio (Kp).
Troubleshooting Logic for Poor In Vivo Efficacy
This decision tree helps diagnose why an mGluR4 ligand may not be showing the expected effects in an in vivo CNS model.
Caption: Decision tree for troubleshooting poor in vivo CNS efficacy.
Detailed Experimental Protocol
Protocol: In Vivo Blood-Brain Barrier Permeability Assay in Mice
This protocol provides a method for assessing BBB permeability using fluorescently labeled tracers, adapted from established methodologies.
Objective: To quantify the amount of tracer that extravasates from the vasculature into the brain parenchyma as an index of BBB permeability.
Materials:
-
Test animals (e.g., C57BL/6 mice)
-
Fluorescent tracer (e.g., FITC-dextran, 70 kDa)
-
Phosphate-buffered saline (PBS), ice-cold, free of Ca²⁺ and Mg²⁺
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Peristaltic pump and perfusion setup
-
21-gauge butterfly needle
-
Surgical tools (scissors, forceps)
-
Microcentrifuge tubes
-
Fluorometer or plate reader
-
Brain homogenization buffer (e.g., RIPA buffer)
-
Homogenizer
Procedure:
-
Tracer Preparation:
-
Prepare the FITC-dextran solution in sterile PBS at a concentration of 20 mg/mL.
-
Calculate the injection volume based on the desired dose (e.g., 0.2 mg per gram of mouse body weight). For a 20g mouse, this would be 200 µl of the 20 mg/ml solution.
-
-
Animal Injection:
-
Administer the tracer solution to the mouse via intravenous (IV) tail vein injection or intraperitoneal (IP) injection. Include a vehicle-only control group to account for background autofluorescence.
-
Allow the tracer to circulate for a defined period (e.g., 30-60 minutes). This time can be varied depending on the experimental question.
-
-
Anesthesia and Perfusion:
-
Deeply anesthetize the mouse according to approved institutional protocols.
-
Expose the heart by performing a thoracotomy.
-
Insert a 21-gauge butterfly needle connected to the perfusion pump into the left ventricle.
-
Immediately make a small incision in the right atrium to allow for blood drainage.
-
Begin perfusing the animal with ice-cold PBS at a constant flow rate (e.g., 2-3 mL/min) for approximately 3-5 minutes, or until the liver and other organs appear pale, indicating successful removal of blood from the vasculature.
-
-
Tissue Collection:
-
Decapitate the animal and carefully dissect the brain.
-
Place the brain on an ice-cold surface and dissect specific regions of interest (e.g., cortex, hippocampus) if required.
-
Weigh the collected brain tissue and record the weight.
-
Immediately freeze the samples on dry ice or in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Thaw the brain tissue on ice.
-
Add a defined volume of homogenization buffer (e.g., 1 mL of RIPA buffer per 100 mg of tissue).
-
Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
-
-
Fluorescence Quantification:
-
Transfer the supernatant to a 96-well or 384-well plate suitable for fluorescence measurements.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for FITC (Ex: ~490 nm, Em: ~525 nm).
-
Generate a standard curve using known concentrations of the FITC-dextran tracer diluted in the same homogenization buffer.
-
Calculate the concentration of the tracer in the brain homogenate by interpolating from the standard curve.
-
-
Data Interpretation:
-
Express the data as fluorescence intensity per gram of tissue or as µg of tracer per gram of tissue.
-
Compare the values between experimental groups (e.g., control vs. a condition expected to increase BBB permeability) to determine the relative change in vascular leakage. A higher fluorescence reading indicates greater BBB permeability.
-
References
- 1. Neuroprotective activity of metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (1R,2S)-VU0155041 In Vivo Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation of (1R,2S)-VU0155041 for in vivo injections. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle for this compound depends on the desired route of administration and concentration. Several vehicles have been successfully used in published studies. For aqueous-based vehicles, a common approach involves using a co-solvent system to ensure solubility. One such reported vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]. Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline)[1]. For lipid-based vehicles, a formulation of 10% DMSO in 90% Corn Oil has been noted[1]. In some instances, for direct microinjections into the brain, this compound has been dissolved in normal saline (0.9% NaCl)[2].
Q2: What is the solubility of this compound?
A2: In vitro, this compound is soluble in DMSO at a concentration of 100 mg/mL (316.28 mM)[1]. For in vivo preparations, a solubility of at least 2.5 mg/mL (7.91 mM) has been achieved in various vehicle formulations, resulting in a clear solution. It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can negatively impact solubility.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in 100% DMSO first, for example, at a concentration of 100 mg/mL. This stock can then be diluted with the appropriate vehicle to the final desired concentration for injection.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer, with some sources suggesting up to 2 years).
Troubleshooting Guide
Problem: The compound has precipitated out of solution after adding the vehicle.
-
Solution 1: Sonication and Heating. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Be cautious with heating to avoid degradation of the compound.
-
Solution 2: Fresh Solvents. Ensure that the DMSO used is anhydrous and from a freshly opened bottle. The hygroscopic nature of DMSO can lead to the introduction of water, which can reduce the solubility of this compound.
-
Solution 3: Vehicle Composition. The order of adding solvents can be critical. It is recommended to add each solvent one by one as specified in the protocols.
Problem: The final solution is not clear.
-
Solution 1: Check Solubility Limits. You may be exceeding the solubility limit of this compound in the chosen vehicle. Refer to the solubility data to ensure you are working within the appropriate concentration range.
-
Solution 2: Thorough Mixing. Ensure the solution is mixed thoroughly after the addition of each component of the vehicle. Vortexing and sonication can help in achieving a clear solution.
Data Presentation
Table 1: In Vivo Vehicle Formulations for this compound
| Vehicle Composition | Achieved Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.91 mM) | Results in a clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.91 mM) | Results in a clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.91 mM) | Results in a clear solution. | |
| Normal Saline (0.9% NaCl) | 50 μ g/0.5 μl | Used for intrahippocampal microinjections. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle
-
Weigh the required amount of this compound.
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution.
-
In a separate sterile tube, prepare the final vehicle by combining the components in the following order: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound DMSO stock to the vehicle to achieve the final desired concentration (the final DMSO concentration should be 10%).
-
Vortex the solution thoroughly. If necessary, use gentle heating or sonication to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear before administration.
Visualizations
Caption: Workflow for preparing this compound for in vivo injection.
Caption: Decision logic for selecting an appropriate vehicle for this compound.
References
Validation & Comparative
A Comparative Analysis of (1R,2S)-VU0155041 and VU0155040 Activity at the mGluR4 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of two closely related positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4), (1R,2S)-VU0155041 and VU0155040. This analysis is supported by experimental data to delineate their respective potencies and efficacies.
The metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor, is a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease. Positive allosteric modulators of mGluR4 offer a nuanced approach to enhancing the receptor's activity in response to the endogenous ligand, glutamate. This guide focuses on the stereoisomeric pair, this compound and VU0155040, to highlight the critical role of stereochemistry in their interaction with the mGluR4 receptor.
Quantitative Comparison of In Vitro Activity
Experimental data reveals a significant difference in the activity profiles of this compound and its stereoisomer, VU0155040, at the mGluR4 receptor. This compound, the cis-isomer, is a potent PAM of mGluR4, whereas the trans-isomer, VU0155040, demonstrates considerably weaker activity[1].
| Compound | Stereochemistry | Target | Assay Type | Potency (EC50) | Efficacy | Reference |
| This compound | cis-isomer | Human mGluR4 | Calcium Mobilization | 798 nM | Potent PAM | [1] |
| Rat mGluR4 | Calcium Mobilization | 693 nM | Potent PAM | [1] | ||
| VU0155040 | trans-isomer | Human & Rat mGluR4 | Calcium Mobilization | > 30 µM | Weak/No Activity | [1] |
Note: The concentration-response curve for VU0155040 did not reach a plateau at the highest concentrations tested, indicating significantly lower potency compared to this compound.
Experimental Protocols
The following is a representative protocol for determining the in vitro activity of mGluR4 positive allosteric modulators, based on published methodologies.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of mGluR4, which is engineered to couple to a calcium-mobilizing G-protein (Gαq/i5).
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (Gαq/i5) are used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Compound Preparation and Addition:
-
Test compounds (this compound and VU0155040) are prepared in a suitable vehicle (e.g., DMSO) and then diluted in assay buffer.
-
The cell plates are washed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
-
The test compounds are added to the wells at various concentrations.
3. Agonist Addition and Signal Detection:
-
After a pre-incubation period with the test compounds, a sub-maximal concentration (EC20) of glutamate is added to the wells to stimulate the mGluR4 receptor.
-
The fluorescence intensity, corresponding to the intracellular calcium levels, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
4. Data Analysis:
-
The increase in fluorescence is plotted against the concentration of the test compound to generate concentration-response curves.
-
The EC50 values, representing the concentration of the compound that elicits 50% of the maximal response, are calculated using a non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR4 signaling pathway and the general workflow for evaluating the activity of PAMs.
Caption: mGluR4 Signaling Pathway.
Caption: Experimental Workflow for PAM Activity Assay.
Conclusion
The data unequivocally demonstrates that the cis-stereoisomer, this compound, is a potent positive allosteric modulator of the mGluR4 receptor. In stark contrast, the trans-isomer, VU0155040, exhibits significantly diminished to negligible activity. This pronounced stereoselectivity underscores the highly specific nature of the allosteric binding pocket on the mGluR4 receptor and highlights the critical importance of stereochemical considerations in the design and development of mGluR4-targeted therapeutics. For researchers in the field, this compound serves as a valuable pharmacological tool for probing the function of mGluR4, while the comparison with VU0155040 provides a clear example of a structure-activity relationship cliff.
References
A Comparative Guide to (1R,2S)-VU0155041 and (-)-PHCCC as mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4): (1R,2S)-VU0155041 and (-)-PHCCC. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease.[1][2][3] As a presynaptic autoreceptor, its activation can dampen excessive glutamate release, a key factor in the pathophysiology of several neurological conditions.[2][4] Positive allosteric modulators (PAMs) offer a nuanced approach to modulating mGluR4 activity. Unlike direct agonists, PAMs bind to a site distinct from the orthosteric glutamate binding site, enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism maintains the spatial and temporal fidelity of natural synaptic transmission.
(-)-PHCCC was the first identified PAM for mGluR4 and has been instrumental as a proof-of-concept tool. However, its utility is hampered by certain limitations, including modest potency, off-target effects, and poor physicochemical properties. Subsequently, this compound was developed as a more potent and selective mGluR4 PAM.
Mechanism of Action and Signaling Pathway
Both this compound and (-)-PHCCC are positive allosteric modulators of mGluR4. They bind to an allosteric site within the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change that increases the affinity and/or efficacy of the endogenous agonist, glutamate, at its orthosteric binding site.
Upon activation by glutamate and potentiation by a PAM, mGluR4 couples to Gαi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like protein kinase A (PKA). This cascade ultimately results in the inhibition of neurotransmitter release. An alternative signaling pathway involving phospholipase C (PLC) and protein kinase C (PKC) has also been described for mGluR4.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of (1R,2S)-VU0155041 and L-AP4 in mGluR4 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the positive allosteric modulator (PAM) (1R,2S)-VU0155041 and the orthosteric agonist L-AP4 in the activation of the metabotropic glutamate receptor 4 (mGluR4). This analysis is supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to mGluR4 and its Ligands
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability.[1] As a member of the group III mGluRs, it is predominantly located presynaptically and its activation generally leads to the inhibition of neurotransmitter release.[2][3] This has made mGluR4 a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[4][5]
The activation of mGluR4 can be achieved through two distinct mechanisms:
-
Orthosteric Agonism: This involves the direct binding of a ligand to the highly conserved glutamate binding site on the receptor's extracellular Venus flytrap domain. L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid) is a classical orthosteric agonist for group III mGluRs, including mGluR4.
-
Positive Allosteric Modulation (PAM): This involves the binding of a modulator to a topographically distinct site on the receptor, which does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous agonist, glutamate. This compound is a potent and selective PAM of mGluR4. Some studies also suggest it may have partial agonist activity at a site distinct from the glutamate binding site.
This guide will delve into the comparative efficacy of these two compounds, highlighting their distinct mechanisms and providing the data necessary for informed research and development decisions.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and L-AP4 in activating mGluR4. It is important to note that as a PAM, the potency of this compound is often measured in the presence of an orthosteric agonist like glutamate.
| Parameter | This compound | L-AP4 | Species | Assay Type | Reference |
| EC50 | 798 nM | 0.1 - 0.13 µM | Human | Not Specified | |
| EC50 | 693 nM | Not Specified | Rat | Not Specified | |
| EC50 | 2.35 µM (cis regioisomer) | Not Specified | Not Specified | Not Specified | MedChemExpress |
| Potentiation | 8-fold enhancement of glutamate potency | N/A | Rat/Human | Not Specified |
Signaling Pathway of mGluR4 Activation
Activation of mGluR4, whether by an orthosteric agonist like L-AP4 or potentiated by a PAM like this compound in the presence of glutamate, initiates a signaling cascade primarily through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of ion channels, such as inhibiting Ca²⁺ channels, which contributes to the reduction of neurotransmitter release.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors for Parkinson's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (1R,2S)-VU0155041 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator (PAM), (1R,2S)-VU0155041, with genetic models of mGluR4 function and alternative mGluR4 PAMs. The data presented herein is intended to facilitate an objective evaluation of this compound's performance and its validation through genetic approaches.
Executive Summary
This compound is the cis-regioisomer of VU0155041 and functions as a partial agonist and positive allosteric modulator of the mGluR4 receptor. This guide cross-validates the pharmacological effects of this compound with the phenotypes observed in genetic models of mGluR4 loss-of-function. Furthermore, it compares its efficacy and specificity with other notable mGluR4 PAMs, such as PHCCC and ADX88178. The collective evidence supports the role of mGluR4 in motor control, anxiety, and social behavior, and highlights this compound as a valuable tool for studying mGluR4 function and as a potential therapeutic lead.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound with genetic models and alternative compounds.
Table 1: Cross-Validation of this compound Effects with Grm4 Knockout (KO) Mouse Phenotype
| Feature | Grm4 KO Mouse Phenotype | Effect of this compound in Wild-Type or other relevant models | Cross-Validation Interpretation |
| Motor Learning | Impaired ability to learn complex motor tasks.[1] | Improves motor learning in Fmr1 KO mice.[2][3] | The compound's effect opposes the genetic deficit, supporting mGluR4's role in motor learning. |
| Synaptic Plasticity | Impaired paired-pulse facilitation and post-tetanic potentiation.[1] | Rescues parallel fiber Long-Term Potentiation (LTP) in Fmr1 KO mice.[2] | Pharmacological activation of mGluR4 by the compound reverses a synaptic plasticity deficit, consistent with the KO phenotype. |
| Anxiety-like Behavior | Effects on anxiety are modulated by sex and age. | Reduces anxiety-like behavior in the marble burying and novelty-suppressed feeding tests in morphine-abstinent mice. | The compound demonstrates anxiolytic-like effects, suggesting a role for mGluR4 in modulating anxiety. |
| Social Behavior | Not explicitly detailed in the provided search results. | Rescues social behavior deficits in Fmr1 KO mice and morphine-abstinent mice. | The compound shows pro-social effects, indicating a potential role for mGluR4 in social circuits. |
Table 2: Comparison of this compound with Alternative mGluR4 PAMs
| Compound | In Vivo Efficacy Models | Tested in Grm4 KO Mice? | Key Findings |
| This compound | Haloperidol-induced catalepsy, Reserpine-induced akinesia, Morphine-induced CPP, Fmr1 KO model (motor learning, social behavior, LTP). | No (effects inferred from comparison with KO phenotype) | Reverses motor deficits, facilitates extinction of drug seeking, and rescues deficits in a genetic neurodevelopmental disorder model. |
| (-)-PHCCC | MPTP-induced nigrostriatal damage, neuroprotection against β-amyloid and NMDA toxicity. | Yes | Neuroprotective effects were absent in mGluR4 KO mice, confirming target engagement. Shows partial antagonist activity at mGluR1b. |
| ADX88178 | LPS-induced inflammation in microglia, marble burying test, elevated plus maze, cued fear conditioning, forced swim test. | Yes | Anti-inflammatory effects were absent in microglia from mGluR4 KO mice. Anxiolytic-like effects were absent in mGluR4 KO mice. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the potential of a compound to reverse catalepsy, a state of motor immobility induced by the dopamine D2 receptor antagonist haloperidol.
-
Procedure:
-
Rats are administered with haloperidol (typically 0.25-1 mg/kg, subcutaneously).
-
At a predetermined time after haloperidol injection (e.g., 60 minutes), the test compound or vehicle is administered.
-
Catalepsy is assessed using the bar test at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) after test compound administration.
-
-
Scoring: The rat's forepaws are placed on a horizontal bar (e.g., 9 cm high for rats). The latency to remove both forepaws from the bar is recorded, with a cut-off time (e.g., 180 seconds). A longer latency indicates a greater degree of catalepsy. The scoring can be staged:
-
Stage 0: Rat moves normally when placed on a table.
-
Stage 1: Rat moves only when touched or pushed.
-
Stage 2: Rat's front paws are placed on a 3 cm block; failure to correct the posture in 10 seconds is scored.
-
Stage 3: Rat's front paws are placed on a 9 cm block; failure to correct the posture in 10 seconds is scored.
-
Reserpine-Induced Akinesia in Rats
-
Objective: To evaluate the ability of a compound to counteract akinesia (a state of motor hypoactivity) induced by reserpine, which depletes monoamines.
-
Procedure:
-
Rats are treated with reserpine (e.g., 2.5 mg/kg, i.p.) to induce akinesia and ptosis, which typically develops within 60-90 minutes.
-
The test compound or vehicle is administered after the development of akinesia.
-
Motor activity is assessed. Akinesia is often measured by observing the failure to correct an externally imposed posture (similar to the catalepsy bar test) or by quantifying spontaneous locomotion.
-
-
Measurement: The duration of immobility on the bar test or the amount of spontaneous movement in an open field can be quantified. A reduction in immobility time or an increase in locomotion indicates a reversal of akinesia.
Marble Burying Test in Mice
-
Objective: To assess anxiety-like and compulsive-like behaviors in mice.
-
Procedure:
-
A standard mouse cage is filled with approximately 5 cm of clean bedding.
-
Twenty glass marbles are evenly spaced on the surface of the bedding.
-
A single mouse is placed in the cage and left undisturbed for 30 minutes.
-
-
Scoring: After the 30-minute session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted. A reduction in the number of buried marbles is interpreted as an anxiolytic-like effect.
Novelty-Suppressed Feeding Test in Mice
-
Objective: To measure anxiety-like behavior in a conflict paradigm between the drive to eat and the fear of a novel, brightly lit environment.
-
Procedure:
-
Mice are food-deprived for 16-24 hours prior to the test.
-
The testing arena is a novel, open, and brightly lit box (e.g., 50x50 cm). A single food pellet is placed in the center of the arena.
-
A mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. A maximum test duration is set (e.g., 10 minutes).
-
-
Measurement: The primary measure is the latency to eat. A longer latency is indicative of higher anxiety-like behavior.
Social Interaction Test in Mice
-
Objective: To assess social preference and social novelty recognition in mice.
-
Procedure (Three-Chamber Test):
-
The apparatus consists of a three-chambered box with openings allowing free access to all chambers.
-
Habituation: The test mouse is allowed to freely explore the empty apparatus for a set period.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the opposite chamber. The test mouse is placed in the center chamber and allowed to explore all three chambers.
-
Social Novelty Test: A second, novel stranger mouse is placed in the previously empty wire cage. The test mouse is again allowed to explore all three chambers.
-
-
Measurement: The amount of time the test mouse spends in each chamber and the time spent sniffing each wire cage is recorded. A preference for the chamber with the stranger mouse over the empty cage indicates sociability. A preference for the novel stranger mouse over the familiar one indicates social novelty recognition.
Conditioned Place Preference (CPP) in Rodents
-
Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
-
Procedure:
-
Pre-Test (Habituation): The animal is allowed to freely explore the CPP apparatus, which consists of two or more distinct compartments, to determine any baseline preference.
-
Conditioning: Over several days, the animal receives the drug (e.g., morphine) and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.
-
Post-Test: The animal is placed back in the apparatus in a drug-free state with free access to all compartments.
-
-
Measurement: The time spent in the drug-paired compartment during the post-test is compared to the pre-test. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.
Mandatory Visualizations
Signaling Pathway of mGluR4
Caption: mGluR4 signaling pathway in the presynaptic terminal.
Experimental Workflow: Cross-Validation Logic
Caption: Logical workflow for cross-validating pharmacological effects.
References
- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crv4, a mouse model for human ataxia associated with kyphoscoliosis caused by an mRNA splicing mutation of the metabotropic glutamate receptor 1 (Grm1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grm4 glutamate receptor, metabotropic 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validating (1R,2S)-VU0155041 Binding at the mGluR4 Receptor: A Comparative Guide to Competition Assays
(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising therapeutic target for neurological disorders such as Parkinson's disease. Unlike orthosteric ligands that bind directly to the glutamate binding site, PAMs bind to a distinct allosteric site, modulating the receptor's response to the endogenous agonist, glutamate. This guide provides a comparative analysis of validating the binding of this compound through competition assays, offering researchers a framework for characterizing novel mGluR4 PAMs.
Competitive Binding Analysis of mGluR4 Positive Allosteric Modulators
Validating the binding of a PAM like this compound requires a nuanced approach compared to traditional competitive binding assays for orthosteric ligands. Since PAMs do not directly compete with glutamate, a direct competition assay with a radiolabeled orthosteric agonist is not suitable. Instead, the binding of a novel PAM is typically validated by its ability to compete with a known radiolabeled allosteric modulator.
A key experimental tool for this purpose is the use of a radiolabeled PAM, such as [³H]ML128, which allows for direct measurement of binding to the allosteric site. In such an assay, unlabeled PAMs, including this compound, are used as competitors to displace the radiolabeled ligand. This allows for the determination of the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound, providing a quantitative measure of its affinity for the allosteric binding site.
The following table summarizes the potency of this compound in comparison to other known mGluR4 PAMs. While direct competition assay data for this compound is not widely published, its functional potency (EC50) provides a strong indication of its affinity for the allosteric site.
| Compound | Type | Potency (EC50) at human mGluR4 | Reference Compound for Comparison |
| This compound | PAM / Allosteric Agonist | 798 nM [1] | - |
| PHCCC | PAM | 4.1 µM | Yes |
| ML128 | PAM | - | Yes (Used as radioligand) |
| VU001171 | PAM | 650 nM[2] | Yes |
Experimental Protocol: Competition Radioligand Binding Assay for mGluR4 PAMs
This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., this compound) for the mGluR4 allosteric site using a radiolabeled PAM ([³H]ML128) as the tracer.[3]
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human mGluR4 (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]ML128 (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound and other competing PAMs.
-
Orthosteric Agonist: L-glutamate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well plates and filter mats.
2. Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically from 10⁻¹⁰ to 10⁻⁵ M), and a fixed concentration of L-glutamate (e.g., 1 µM, to promote the high-affinity binding state of the PAM).
-
Radioligand Addition: Add [³H]ML128 to a final concentration approximately equal to its Kd value (e.g., 5 nM).
-
Incubation: Add the cell membranes (20-50 µg of protein per well) to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter mats, add scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of [³H]ML128 versus the log concentration of the competing compound.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value of the test compound.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying principles of validating this compound binding, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Allosteric modulation of the mGluR4 receptor signaling pathway.
Caption: Workflow for a competition radioligand binding assay.
References
- 1. VU 0155041 | CAS 1093757-42-6 | VU0155041 | Tocris Bioscience [tocris.com]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1R,2S)-VU0155041 and its Trans-Isomer: A Guide for Researchers
An in-depth look at the stereoisomers of the mGluR4 positive allosteric modulator, VU0155041, reveals significant differences in their pharmacological activity. This guide provides a comprehensive comparison of the cis-isomer, (1R,2S)-VU0155041, and its trans-counterpart, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers in the fields of neuroscience and drug development.
This compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), has emerged as a valuable tool compound for studying the therapeutic potential of targeting this receptor, particularly in the context of Parkinson's disease.[1][2] The stereochemistry of this molecule is critical to its activity, with the cis-configuration of the carboxyl and amide groups on the cyclohexane ring being a key determinant of its pharmacological profile. In contrast, its trans-isomer is significantly less active.[3]
Data Presentation: Quantitative Comparison of Isomers
The following table summarizes the key quantitative data comparing the pharmacological activity of this compound (the cis-isomer) and its trans-isomer at human and rat mGluR4.
| Parameter | This compound (cis-isomer) | trans-isomer |
| Potency (EC50) at human mGluR4 | 798 nM[1] | >10 µM[3] |
| Potency (EC50) at rat mGluR4 | 693 nM | Not reported |
| Activity Profile | Positive Allosteric Modulator (PAM) and partial agonist | Largely inactive |
Experimental Protocols
The pharmacological data presented above were generated using the following key experimental methodologies:
Synthesis of this compound and its trans-isomer
The synthesis of VU0155041 and its analogs starts from commercially available cis-1,2-cyclohexanedicarboxylic anhydride. The anhydride ring is opened by reacting it with an appropriate amine to form the carboxylic acid amide. For this compound, the amine used is 3,5-dichloroaniline. This reaction specifically yields the cis-isomer due to the stereochemistry of the starting material. The synthesis of the trans-isomer would require a different starting material, such as trans-1,2-cyclohexanedicarboxylic acid, followed by a similar amidation procedure.
In Vitro Pharmacology Assays
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or rat mGluR4 along with a chimeric G-protein (Gαqi5) were utilized. The Gαqi5 protein allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, enabling the measurement of intracellular calcium mobilization as a readout of receptor activation.
Calcium Mobilization Assay:
-
Cells were plated in 384-well plates and grown to confluence.
-
The growth medium was removed, and the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
After an incubation period to allow for dye loading, the plate was placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading was established.
-
The test compounds (cis- and trans-isomers of VU0155041) were added to the wells at various concentrations.
-
Subsequently, an EC20 concentration of glutamate (the endogenous agonist) was added to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, was measured over time.
-
The data were analyzed to determine the EC50 values, which represent the concentration of the compound required to elicit 50% of the maximal response.
Mandatory Visualizations
mGluR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled G-protein coupled receptor (GPCR).
Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by this compound.
Experimental Workflow: In Vitro Pharmacology
The following diagram outlines the workflow for determining the in vitro pharmacological profile of the VU0155041 isomers.
Caption: Workflow for the in vitro characterization of VU0155041 isomers.
Logical Relationship: Isomer Activity
This diagram illustrates the clear structure-activity relationship between the cis and trans isomers of VU0155041.
Caption: Structure-activity relationship of VU0155041 isomers.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of (1R,2S)-VU0155041 and other mGluR4 modulators
A Comparative Guide to (1R,2S)-VU0155041 and Other mGluR4 Modulators for Neuropharmacology Research
Introduction to mGluR4 Modulation
Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and addiction.[1][2][3] Found predominantly on presynaptic terminals, mGluR4 activation inhibits neurotransmitter release, thereby modulating synaptic transmission.[3] The development of selective ligands for mGluR4 has been challenging due to the highly conserved nature of the orthosteric glutamate binding site among mGluR subtypes.[1] This has led to a focus on positive allosteric modulators (PAMs), which bind to a distinct site on the receptor to enhance the effects of the endogenous ligand, glutamate. This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.
This compound is a selective and potent mGluR4 PAM that has demonstrated efficacy in preclinical models of Parkinson's disease. Unlike many earlier modulators, it offers improved pharmacological properties. This guide provides a head-to-head comparison of this compound with other notable mGluR4 modulators, presenting key experimental data, protocols, and pathway diagrams to aid researchers in drug development and neuroscience.
Comparative In Vitro Pharmacology
The discovery of mGluR4 PAMs began with (-)-PHCCC and has since expanded to include several novel chemical scaffolds. This compound, emerging from a high-throughput screening campaign, represents a significant advancement. It not only acts as a PAM but also exhibits partial agonist activity at a site distinct from the glutamate binding site, classifying it as a mixed allosteric agonist/PAM. The following table summarizes the in vitro pharmacological properties of this compound and other key mGluR4 modulators.
| Compound | Scaffold | hmGluR4 Potency (EC₅₀) | Efficacy (% Glu Max) | Glutamate CRC Fold Shift | Selectivity Profile | Reference(s) |
| This compound | Cyclohexylcarboxylic acid amide | 798 nM | 127% | ~8-fold | Selective vs. other mGluRs. | |
| (-)-PHCCC | Cyclopropa[b]chromene | 4.1 µM | Increases max response | 5.5-fold | Partial antagonist at mGluR1 (30%). | |
| VU001171 | Thiazolopyridone | 650 nM | 141% | 36-fold | Highly selective; no mGluR1 activity. | |
| VU0080421 | Pyrazolo[3,4-d]pyrimidine | 4.6 µM | No increase in Glu max | 27.2-fold | Full antagonist at mGluR1 (IC₅₀ = 2.6 µM). | |
| Foliglurax (PXT002331) | Benzopyran | Not specified | Not specified | Not specified | mGluR4 PAM. | |
| LU AF21934 | Cyclohexane-dicarboxamide | Not specified | Not specified | Not specified | mGluR4 PAM. | |
| VU0361737 | Picolinamide | Not specified | Not specified | Not specified | mGluR4 PAM. |
Signaling and Modulation Pathways
mGluR4 activation by glutamate is enhanced by PAMs. This interaction potentiates the canonical Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and ultimately, a decrease in presynaptic neurotransmitter release. The following diagram illustrates this mechanism.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
Assessing the Specificity of (1R,2S)-VU0155041 Against Other mGluR Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of (1R,2S)-VU0155041, a known positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor 4 (mGluR4), against all eight mGluR subtypes. The data presented herein is crucial for assessing the compound's selectivity and potential for off-target effects in preclinical and clinical research.
This compound is recognized for its therapeutic potential in neurological disorders such as Parkinson's disease.[1] Its efficacy and safety are intrinsically linked to its specificity for mGluR4 over other mGluR subtypes, which are categorized into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity at mGluR Subtypes
The following table summarizes the activity of this compound across all eight mGluR subtypes. Data has been compiled from various sources and is presented to facilitate a clear comparison of the compound's potency and efficacy at its primary target versus other related receptors.
| Receptor Subtype | Group | Primary Signaling Pathway | This compound Activity | Potency (EC50/IC50) | Efficacy |
| mGluR1 | I | Gq/G11-coupled (PLC activation, Ca2+ mobilization) | Antagonist | ~ 2.6 µM (IC50)¹ | Full Antagonist¹ |
| mGluR2 | II | Gi/o-coupled (Inhibition of adenylyl cyclase) | No significant activity | > 10 µM | - |
| mGluR3 | II | Gi/o-coupled (Inhibition of adenylyl cyclase) | No significant activity | > 10 µM | - |
| mGluR4 | III | Gi/o-coupled (Inhibition of adenylyl cyclase) | PAM / Partial Agonist | ~700-800 nM (EC50) [2] | Partial Agonist |
| mGluR5 | I | Gq/G11-coupled (PLC activation, Ca2+ mobilization) | Weak Antagonist | > 10 µM | - |
| mGluR6 | III | Gi/o-coupled (Inhibition of adenylyl cyclase) | Weak PAM | ~ 6.8 µM (EC50)² | - |
| mGluR7 | III | Gi/o-coupled (Inhibition of adenylyl cyclase) | No significant activity | > 20 µM | - |
| mGluR8 | III | Gi/o-coupled (Inhibition of adenylyl cyclase) | No significant activity | > 20 µM | - |
¹Data for a structurally related pyrazolo[3,4-d]pyrimidine compound from the same discovery program.[3] ²Data for ML292, a selective mGluR4 PAM from the same research program.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the specificity of compounds like this compound against mGluR subtypes.
Calcium Mobilization Assay (for Group I mGluRs)
This assay is used to determine the activity of compounds at Gq-coupled receptors like mGluR1 and mGluR5, which signal through the release of intracellular calcium.
Cell Culture and Plating:
-
HEK293 cells stably expressing the mGluR subtype of interest (e.g., h-mGluR1a or h-mGluR5a) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cells are seeded into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubated for 24 hours.
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
Compound Addition and Signal Detection:
-
Baseline fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
A solution of this compound at various concentrations is added to the wells.
-
To assess antagonist activity, the compound is added prior to the addition of an EC80 concentration of glutamate.
-
To assess PAM activity, the compound is added followed by an EC20 concentration of glutamate.
-
Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
Data Analysis:
-
The change in fluorescence is normalized to the baseline.
-
For agonists, EC50 values are calculated from concentration-response curves.
-
For antagonists, IC50 values are determined by measuring the inhibition of the glutamate-induced response.
[35S]GTPγS Binding Assay (for Group II and III mGluRs)
This functional assay measures the activation of Gi/o-coupled receptors, such as mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Membrane Preparation:
-
Cells stably expressing the mGluR subtype of interest are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
Binding Assay:
-
Cell membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound in the presence of a low concentration of glutamate (to assess PAM activity) or alone (to assess agonist activity).
-
The reaction is incubated at 30°C to allow for nucleotide exchange.
Signal Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis:
-
Non-specific binding is subtracted from total binding to determine specific binding.
-
EC50 values are calculated from concentration-response curves by plotting specific binding against the log of the compound concentration.
cAMP Inhibition Assay (for Group II and III mGluRs)
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Cell Culture and Treatment:
-
CHO or HEK293 cells stably expressing the mGluR subtype of interest are plated in 96-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of this compound followed by stimulation with forskolin (an adenylyl cyclase activator) and a low concentration of glutamate.
cAMP Measurement:
-
Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA) or a bioluminescent reporter assay (e.g., GloSensor).
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the activation of the Gi/o-coupled mGluR.
-
IC50 values are determined from concentration-response curves, representing the concentration of the compound that causes a 50% inhibition of forskolin-stimulated cAMP production.
Mandatory Visualizations
Signaling Pathways of mGluR Subtypes
Caption: Overview of the primary signaling pathways for Group I and Group II/III mGluRs.
Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step workflow for the calcium mobilization assay.
Logical Relationship of mGluR Subtype Specificity Assessment
Caption: Logical flow for determining the specificity of a compound against mGluR subtypes.
References
- 1. VU0155041 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (1R,2S)-VU0155041: A Comparative Guide to a Novel mGlu4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and efficacy of (1R,2S)-VU0155041, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The data presented is compiled from multiple studies to offer an objective analysis against other known mGluR4 PAMs. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts.
Quantitative Comparison of mGluR4 Positive Allosteric Modulators
The following table summarizes the potency and efficacy of this compound in comparison to other notable mGluR4 PAMs. The data highlights the superior potency of the cis-regioisomer (VU0155041) over its trans-isomer.[1]
| Compound | Target | Potency (EC50) | Efficacy (% Glu Max) | Fold Shift | Comments | Reference |
| This compound | human mGluR4 | 798 nM | 127% | 6.7-fold | The cis-regioisomer, equipotent as its (1S,2R) enantiomer.[1][2] | [1][2] |
| rat mGluR4 | 693 nM | - | 8.6-fold | Shows efficacy in rodent models of Parkinson's disease. | ||
| VU001171 | human mGluR4 | 650 nM | 141% | 36-fold | One of the most potent and efficacious mGluR4 PAMs reported. | |
| (-)-PHCCC | rat mGluR4 | >10 µM | - | - | A foundational mGluR4 PAM, but with lower potency and potential off-target effects (mGluR1 antagonist). | |
| ADX88178 | mGluR4 | 3.5 nM | - | - | A potent mGlu4/8R PAM. | |
| Lu AF21934 | - | - | - | - | Systemically active mGluR4 PAM. | |
| ML292 | human mGluR4 | 1196 nM | 105% (normalized to PHCCC) | - | Active in anti-Parkinsonian animal models after systemic dosing. | |
| rat mGluR4 | 330 nM | 126% (normalized to PHCCC) | - |
Experimental Protocols
The characterization of this compound and other mGluR4 PAMs typically involves a combination of in vitro and in vivo assays to determine their potency, efficacy, and functional effects.
In Vitro Assays
1. Potency and Efficacy Determination using Calcium Mobilization Assay in a Gqi5 Co-transfected Cell Line:
-
Objective: To determine the EC50 (potency) and maximal response (efficacy) of a PAM in the presence of an EC20 concentration of glutamate.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (Gqi5). This chimeric protein allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, resulting in a measurable intracellular calcium release.
-
Procedure:
-
Cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of the PAM are added to the wells and incubated for a short period (e.g., 2.5 minutes).
-
An EC20 concentration of glutamate is then added to stimulate the receptor.
-
The change in fluorescence, corresponding to intracellular calcium mobilization, is measured using a fluorescence plate reader.
-
Data is normalized to the maximal response induced by a saturating concentration of glutamate alone.
-
Concentration-response curves are generated to calculate the EC50 and % Glu Max values.
-
2. Thallium Flux Assay:
-
Objective: To measure the potentiation of G-protein-coupled inwardly rectifying potassium (GIRK) channel activation by mGluR4.
-
Cell Line: A cell line co-expressing the mGluR4 receptor and GIRK channels.
-
Procedure:
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
The PAM is pre-incubated with the cells.
-
A solution containing thallium and an EC20 concentration of glutamate is added.
-
The influx of thallium through the activated GIRK channels causes an increase in fluorescence, which is measured over time.
-
3. GTPγS Binding Assay:
-
Objective: To measure the direct activation of G-proteins by the mGluR4 receptor.
-
Preparation: Cell membranes expressing the mGluR4 receptor.
-
Procedure:
-
Membranes are incubated with the PAM, a sub-maximal concentration of an agonist (e.g., L-AP4), and radiolabeled [35S]GTPγS.
-
Activation of the receptor promotes the binding of [35S]GTPγS to the Gα subunit.
-
The amount of bound radioactivity is quantified by scintillation counting. An increase in [35S]GTPγS binding in the presence of the PAM indicates positive allosteric modulation.
-
In Vivo Assays
1. Haloperidol-Induced Catalepsy in Rats:
-
Objective: To assess the anti-Parkinsonian-like effects of the compound.
-
Procedure:
-
Rats are treated with the dopamine D2 receptor antagonist haloperidol to induce catalepsy, a state of motor rigidity.
-
This compound is administered, often via intracerebroventricular (i.c.v.) injection.
-
Catalepsy is measured at various time points by placing the rat's forepaws on a raised bar and timing how long it remains in that posture. A reduction in the time spent on the bar indicates an anti-cataleptic effect.
-
2. Reserpine-Induced Akinesia in Rats:
-
Objective: To evaluate the compound's ability to reverse motor deficits.
-
Procedure:
-
Rats are treated with reserpine, which depletes monoamines and induces akinesia (lack of voluntary movement).
-
This compound is administered.
-
Motor activity is then quantified in an open field or using specific motor tests. An increase in motor activity suggests a therapeutic benefit.
-
Visualizations
Signaling Pathway of mGluR4
The following diagram illustrates the canonical signaling pathway of the mGluR4 receptor. As a Gi/o-coupled receptor, its activation by glutamate, potentiated by a PAM like this compound, leads to the inhibition of adenylyl cyclase and subsequent downstream effects.
Caption: Simplified mGluR4 signaling cascade.
Experimental Workflow for PAM Characterization
This diagram outlines a typical workflow for the initial characterization of a novel mGluR4 PAM, from primary screening to in vivo validation.
Caption: Workflow for mGluR4 PAM discovery.
References
Safety Operating Guide
Navigating the Disposal of (1R,2S)-VU0155041: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like (1R,2S)-VU0155041, a partial mGluR4 agonist, is a critical component of laboratory safety and regulatory compliance.[1] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established protocols for the management of research-grade chemical waste provide a clear framework for its safe disposal. The fundamental principle is to treat this compound as a hazardous waste and manage it through your institution's Environmental Health & Safety (EHS) program.
Immediate Safety and Handling
Before any disposal procedures are considered, proper handling and storage are paramount to ensure laboratory safety.
-
Consult Institutional Protocols: Always adhere to your organization's specific chemical hygiene and hazardous waste management plans.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound.
-
Storage: The compound should be stored according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] Stock solutions are often stored at -20°C or -80°C for long-term stability.[1][2]
Step-by-Step Disposal Procedures
The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash.
-
Waste Identification and Classification:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Lab workers should initially classify the chemical waste within the laboratory before it is transferred for formal hazardous waste determination by the institution's safety team.
-
-
Waste Collection and Containerization:
-
Primary Container: Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound and any solvents used. The container must have a secure, tight-fitting lid. Do not fill liquid containers beyond 80-90% capacity to prevent spills.
-
Labeling: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the concentration and volume of all components, including solvents.
-
-
Segregation and Storage of Waste:
-
Store the hazardous waste container in a designated, secure area within the laboratory, away from general traffic.
-
Ensure the waste is segregated from incompatible materials to prevent dangerous reactions.
-
Utilize secondary containment, such as a larger, chemically resistant bin or tray, for all liquid hazardous waste.
-
-
Disposal of Contaminated Materials:
-
Sharps: Chemically contaminated sharps, such as needles, syringes, and pipette tips, must be collected in a designated, puncture-proof sharps container that is clearly labeled as containing chemical waste.
-
Labware: The first rinse of chemically contaminated glassware must be collected as hazardous waste. Subsequent rinses may be disposable down the drain, but this should be confirmed with your institution's EHS department.
-
Solid Waste: Contaminated personal protective equipment (e.g., gloves) and absorbent materials from spill cleanups should be collected in a designated, labeled hazardous waste bag or container.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not allow hazardous waste to accumulate in the lab. Adhere to your institution's limits on the volume of waste that can be stored in a laboratory at any one time.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general quantitative guidelines for laboratory chemical waste are presented below.
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 80-90% capacity. | |
| Maximum Laboratory Waste Accumulation | Typically should not exceed 10-55 gallons, depending on institutional policy. | |
| pH for Aqueous Waste Sewer Disposal | Between 5.5 and 11.0 for solutions containing only non-toxic acids or bases. |
Experimental Protocol: In Vivo Administration of this compound
In research settings, this compound has been used in animal models to study its effects on the central nervous system. A typical experimental protocol for intrahippocampal microinjection in a rat model is as follows:
-
Solution Preparation: this compound is dissolved in a suitable vehicle, such as normal saline (0.9% NaCl) or a solution containing DMSO, PEG300, and Tween-80.
-
Animal Preparation: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the National Institutes of Health Guide for the Care and Use of Laboratory Animals.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., the dentate gyrus of the hippocampus).
-
Microinjection: Following a recovery period, a specific dose of the this compound solution (e.g., 50 μ g/0.5 μl) is microinjected through an injection needle connected to a microsyringe over a defined period (e.g., 5 minutes).
-
Behavioral or Electrophysiological Assessment: Following administration, the animals are subjected to relevant tests to assess the effects of the compound.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste such as this compound in a laboratory setting.
By adhering to these established principles of hazardous waste management, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
